The biosynthesis of (+)-menthofuran is a branch of the larger menthol biosynthetic pathway in peppermint. The process is localized to the glandular trichomes of aerial plant parts [1]. The pathway begins with universal monoterpene precursors and proceeds through a series of enzymatic steps [2].
The this compound Biosynthetic Branch Point. The diagram illustrates how (+)-pulegone serves as a central branch point, channeled either toward menthofuran by MFS or toward menthol by PR [3] [4] [2].
The metabolic fate of the central intermediate (+)-pulegone is the critical branch point, controlled by the interplay of two key enzymes [3] [4]:
The pathway is subject to a sophisticated multi-layered regulatory system that determines oil composition.
A key finding is that this compound itself acts as a regulator of its own biosynthesis through a feedback mechanism [3] [4].
The Menthofuran-PR Feedback Loop. This compound down-regulates the transcript levels of the *pr gene, reducing flux toward menthone and menthol, and thereby making more pulegone available for its own production [3] [4].*
Environmental stresses and plant hormones significantly influence the pathway, often leading to increased menthofuran accumulation, which is why it is considered a "stress metabolite" [5].
The table below summarizes the specific effects of different phytohormone treatments at a concentration of 0.4 mM on key pathway transcripts and metabolites, based on recent research [1].
| Phytohormone | Effect on pr & mdh Expression | Effect on mfs Expression | Effect on Menthol/Menthone | Effect on Menthofuran |
|---|---|---|---|---|
| Methyl Jasmonate (MJ) | Significant Upregulation | Downregulation | Significant Enhancement | Reduced Accumulation |
| Salicylic Acid (SA) | Significant Upregulation | Downregulation | Significant Enhancement | Reduced Accumulation |
| Abscisic Acid (ABA) | Not Specified | Not Specified | Reduced Content | Not Specified |
| Gibberellic Acid (GA) | Limited Impact | Limited Impact | Limited Impact | Limited Impact |
The deep understanding of the pathway has enabled several biotechnological approaches to improve peppermint essential oil quality by reducing menthofuran content.
| Strategy | Target Gene/Process | Molecular Approach | Key Outcome on Oil Composition |
|---|
| MFS Downregulation [4] [5] | Menthofuran Synthase (mfs) | Antisense RNA, Cosuppression | Reduced this compound Reduced (+)-Pulegone Increased (-)-Menthol | | Transcription Factor Manipulation [1] | MhMYB1, MhMYB2 | Phytohormonal Elicitation (e.g., MJ, SA) | Upregulates pr & mdh Enhanced Menthol Reduced Menthofuran | | Upstream Pathway Enhancement [5] [2] | DXR, GPPS | Overexpression | Increased overall oil yield (requires balanced engineering to avoid favoring menthofuran) | | L3H Gene Silencing [5] | Limonene-3-Hydroxylase (L3H) | RNA Interference | Blocks menthol pathway High limonene, low menthol Not suitable for menthol production |
The following are core methodologies used to study the menthofuran biosynthetic pathway and its regulation.
This protocol is used to create transgenic plants that overexpress or suppress target genes like mfs [4].
pGAdekG/Nib.L) between the CaMV 35S promoter and the nopaline synthase terminator.Transcript levels for genes of interest (e.g., mfs, pr) are typically measured using Northern blot analysis or quantitative real-time PCR (qRT-PCR) [4] [1].
This is used to determine the yield and composition of the essential oil [4].
These experiments are used to study the effect of menthofuran on pathway gene expression [4].
These assays measure the catalytic activity of biosynthetic enzymes like PR [4].
The biosynthesis of this compound is a finely tuned process, serving as a key determinant of peppermint oil quality. The pivotal discovery of its self-regulatory feedback loop, where menthofuran down-regulates the competing pulegone reductase gene, reveals a sophisticated metabolic control system [3] [4].
From an application standpoint, reducing menthofuran levels is a primary goal for crop improvement. The most successful strategy to date has been the transgenic down-regulation of *mfs*, which simultaneously lowers levels of both menthofuran and pulegone, resulting in a higher proportion of desirable menthol [4] [5]. More recently, the use of phytohormonal elicitors like Methyl Jasmonate has emerged as a powerful non-transgenic method to achieve similar improvements by manipulating the plant's own transcriptional networks [1].
Despite these advances, the physiological rationale for this complex regulation—why the plant produces a compound that appears to be a toxic side product—remains an open and intriguing question for future research [3] [4].
Menthofuran synthase (MFS) represents a fascinating cytochrome P450 monooxygenase (CYP71A32) that catalyzes a critical branch point reaction in monoterpene metabolism in mint species (Mentha). This enzyme converts the central intermediate (+)-pulegone to (+)-menthofuran through a unique 9-hydroxylation mechanism followed by spontaneous cyclization and dehydration. [1] [2] The characterization of this enzyme has significant implications for both essential oil engineering and understanding molecular toxicology, as menthofuran itself represents a potent hepatotoxin and mechanism-based inactivator of human drug-metabolizing enzymes, particularly CYP2A6. [3] [4]
Recent research has elucidated not only the fundamental biochemical properties of menthofuran synthase but also its regulatory functions within the broader metabolic network. Menthofuran itself acts as a signaling molecule that influences transcription of competing pathway enzymes, creating a complex feedback mechanism that determines essential oil composition. [5] This technical analysis comprehensively examines the enzyme's mechanism, experimental characterization, and applications based on current research findings.
Menthofuran synthase has been identified as a cytochrome P450 monooxygenase (CYP71A32) through functional cloning and expression studies. [1] The enzyme possesses all characteristic features of heme-thiolate P450 proteins:
The systematic name for this enzyme is (+)-pulegone,NADPH:oxygen oxidoreductase (9-hydroxylating), clearly defining its catalytic function within the P450 superfamily. [2]
Menthofuran synthase catalyzes the following chemical transformation:
The reaction proceeds through a multi-step mechanism beginning with hydroxylation at the C-9 position (syn-methyl group) of (+)-pulegone, followed by spontaneous intramolecular cyclization to form a hemiketal intermediate, and subsequent dehydration to yield the furan ring structure of menthofuran. [1] This transformation represents a fascinating example of how P450 enzymes can catalyze complex molecular rearrangements beyond simple hydroxylation.
Menthofuran synthase occupies a critical branch point in peppermint essential oil biosynthesis, directing flux away from the menthol production pathway toward menthofuran formation:
This branch point is strategically significant for essential oil quality, as superior peppermint oils contain high menthol, moderate menthone, and low pulegone and menthofuran levels. [5]
Research has revealed a sophisticated feedback regulation system in which menthofuran itself influences the competing metabolic branch:
This regulatory mechanism explains observations where transgenic down-regulation of MFS resulted in decreased levels of both menthofuran and pulegone, rather than the expected increase in pulegone that would be predicted from simple competitive kinetics. [5]
Table 1: Metabolic Engineering Approaches for Menthofuran Synthase
| Approach | Genetic Construct | Effect on Menthofuran | Effect on Oil Yield | Reference |
|---|---|---|---|---|
| Antisense MFS | CaMV 35S::antisense MFS cDNA | >50% reduction | No significant change | [6] |
| Sense overexpression | CaMV 35S::sense MFS cDNA | Significant increase | No significant change | [5] |
| Cosuppression | CaMV 35S::sense MFS cDNA | Variable reduction | No significant change | [5] |
Microsomal preparations from oil gland secretory cells of Mentha pulegium have been successfully used to characterize MFS activity:
The functional expression of MFS in heterologous systems has been crucial for its characterization:
Peppermint transformation has been successfully achieved using Agrobacterium tumefaciens-mediated gene transfer:
Transgenic plants with modified MFS expression (both sense and antisense orientations) showed normal morphology and growth habit but significantly altered essential oil composition, demonstrating the specific effect of MFS manipulation. [6]
Table 2: Kinetic Parameters of Menthofuran Synthase and Related Enzymes
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Ki (μM) | kinact (min⁻¹) |
|---|---|---|---|---|---|
| Menthofuran synthase | (+)-pulegone | Not determined | Not determined | Not determined | Not determined |
| CYP2A6 (human) | Menthofuran | Not determined | Not determined | 0.84-2.5 | 0.22-0.25 |
| Pulegone reductase | (+)-pulegone | Not determined | Not determined | Not determined | Not determined |
The manipulation of menthofuran synthase expression represents a successful case of metabolic engineering for plant natural product improvement:
These improvements have significant commercial implications, as menthofuran contributes undesirable flavors to peppermint oil and promotes discoloration during storage. [6] Environmental stresses such as high temperature, drought, and low light intensity typically increase menthofuran content in wild-type plants, making the transgenic approach particularly valuable for maintaining consistent oil quality under suboptimal growth conditions. [6]
Beyond its biosynthetic role, menthofuran itself has significant toxicological properties:
The mechanism-based inactivation of CYP2A6 by menthofuran involves formation of reactive metabolite adducts with the enzyme, as demonstrated using antibodies to metallothionein conjugates. These adducts form specifically in the presence of NADPH-P450 reductase and NADPH, confirming the catalytic origin of the inactivation process. [4]
This diagram illustrates the metabolic context of menthofuran synthase, highlighting its role as a branch point enzyme that competes with pulegone reductase for the common substrate (+)-pulegone. The critical feedback regulation mechanism is shown, where menthofuran decreases transcription of the competing pulegone reductase gene. [5]
Menthofuran synthase represents a compelling case study in plant specialized metabolism with significant implications for both biotechnology and toxicology. The enzyme's characterization as a cytochrome P450 monooxygenase has enabled metabolic engineering approaches that successfully improve peppermint essential oil quality by reducing undesirable menthofuran content. [1] [6]
Future research directions should focus on:
(+)-Menthofuran is an organic compound found in various mint species' essential oils, particularly Mentha × piperita (peppermint) and Mentha pulegium (pennyroyal) [1] [2]. It is a monoterpenoid and a key oxidative metabolite of (+)-pulegone [1] [3].
The table below summarizes its core chemical and physical properties:
| Property | Description / Value |
|---|---|
| IUPAC Name | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [2] |
| Chemical Formula | C10H14O [2] |
| Molecular Weight | 150.22 g·mol⁻¹ [2] [4] |
| CAS Registry Number | 494-90-6 [5] [4] |
| Boiling Point | 208 °C (approx. 204–206 °C also reported) [2] [4] |
| Physical Description | Colorless to pale yellow liquid [4] |
| Odor Profile | Strong, fresh, herbal, and minty [4] |
| Solubility | Freely soluble in alcohol; slightly soluble in chloroform, ethyl acetate, and methanol [4] |
| Flash Point | 86 °C [2] |
In peppermint oil, the typical concentration of menthofuran ranges from 1% to 9%, influenced by plant genetics, environmental conditions, and processing methods [1] [6]. Its level is a critical determinant of essential oil quality.
This compound is a branch-point metabolite in the biosynthetic pathway of (-)-menthol. The following diagram illustrates this pathway and the key regulatory mechanism involving menthofuran.
Simplified biosynthetic pathway of (-)-menthol from GPP in peppermint, highlighting the branch point at (+)-pulegone and the feedback regulation by this compound (MFS: Menthofuran Synthase; PR: Pulegone Reductase; MR: Menthone Reductase).
The conversion of (+)-pulegone to this compound is catalyzed by the cytochrome P450-dependent enzyme, menthofuran synthase (MFS) [2] [6]. The metabolic fate of pulegone is regulated transcriptionally. Research shows that this compound itself plays a role in this regulation by down-regulating the transcription of the pulegone reductase (PR) gene [6]. This feedback mechanism explains why stressful environmental conditions often lead to concurrent increases in both pulegone and menthofuran in the essential oil [6] [7].
Accurate quantification of menthofuran is essential for quality control and research. The established methodology involves extraction followed by gas chromatographic analysis.
The table below summarizes key experimental approaches from the literature:
| Experimental Objective | Core Methodology | Key Findings / Outcome |
|---|---|---|
| Modifying Oil Composition [6] | Genetic transformation of peppermint to overexpress or cosuppress the mfs gene. | Cosuppression led to transgenic plants with <50% of the menthofuran content of wild-type plants, demonstrating transcriptional control over MFS. |
| Elucidating Metabolic Regulation [6] | Stem-feeding and foliar application of this compound to peppermint shoots, followed by Northern blot analysis of pr transcript levels. | Treatment with this compound selectively decreased pr transcript levels in immature leaves, identifying the mechanism for reduced pulegone reductase activity. |
| Studying Hepatotoxicity [2] | In vitro incubation of menthofuran with cytochrome P450 enzymes and human liver microsomes, monitoring for reactive intermediates. | Menthofuran is metabolically activated by CYPs (particularly CYP2A6) to reactive γ-ketoaldehyde intermediates, which can bind to cellular proteins and cause toxicity. |
For drug development professionals, understanding the toxicology of menthofuran is paramount.
(R)-(+)-Menthofuran is a specialized aromatic monoterpenoid predominantly found in various plant species from the Lamiaceae family, particularly within the Mentha (mint) genus [1] [2]. Its presence, though often as a minor component, is critical to the flavor profile and biological activity of essential oils.
The table below summarizes its occurrence in specific plant species and their documented essential oil compositions:
| Plant Source | Location | Part Analyzed | Reported Content of (R)-(+)-Menthofuran | Key Co-Occurring Compounds |
|---|---|---|---|---|
| Mentha piperita (Peppermint) | Atlas Median, Meknes, Morocco | Leaves | 3.01% of total oil [3] | Menthone (29.01%), Menthol (5.58%), Menthyl Acetate (3.34%), Pulegone (1.12%) [3] |
| Mentha pulegium (Pennyroyal) | Ouezzane, Northwest Morocco | Aerial Parts | Not Quantified (Present as a constituent) [4] | Pulegone (41.0%), Menthone (21.2%) [4] |
| Various Mentha species & Herbs/Spices | N/A | N/A | Constituent (Biomarker) [2] | N/A |
(R)-(+)-Menthofuran is a specialized metabolite biosynthesized from its immediate precursor, (+)-pulegone [5] [1]. The reaction is catalyzed by a specific cytochrome P450 monooxygenase enzyme, (+)-Menthofuran Synthase (MFS) [6].
The following diagram illustrates the biosynthetic pathway of (R)-(+)-Menthofuran and its metabolic relationship with other key monoterpenes in mint:
Regulatory feedback loop in menthofuran biosynthesis
A key regulatory mechanism exists where the product, (R)-(+)-Menthofuran, influences its own production through a negative feedback loop. It down-regulates the transcription or stability of the mRNA (pr transcript) encoding the competing branch-point enzyme, Pulegone Reductase (PR) [5]. This reduction in PR enzyme levels decreases the flux of (+)-pulegone toward (-)-menthone, thereby making more precursor available for conversion to menthofuran [5].
This protocol is adapted from methods used in recent studies to identify and quantify (R)-(+)-Menthofuran in plant material [4] [3].
This protocol is based on a seminal study that elucidated the feedback regulation of menthofuran on its biosynthetic pathway [5].
The biological relevance of (R)-(+)-Menthofuran is dual-faceted, encompassing both ecosystem roles and significant mammalian toxicity.
The core information on the stereochemistry and formation of (+)-menthofuran is summarized in the table below:
| Aspect | Description |
|---|---|
| IUPAC Name | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [1] |
| Enantiomeric Form | This compound [2] [3] |
| Molecular Formula | C10H14O [1] |
| Molecular Weight | 150.221 g·mol−1 [1] |
| Biosynthetic Precursor | (+)-Pulegone [2] [3] |
| Biosynthetic Enzyme | Menthofuran Synthase (MFS) [2] [1] [3] |
The biosynthesis of this compound is a defined segment of the larger peppermint essential oil pathway. The following diagram illustrates its position and relationship to key intermediates like (+)-pulegone and the final product, (-)-menthol.
Biosynthetic pathway of this compound from (+)-pulegone.
Research indicates that this compound is not merely a side product but plays a active regulatory role in its own biosynthesis:
The defined stereochemistry of this compound is critical to its biological activity, particularly its toxicity and recently discovered protective effects.
This compound is a known hepatotoxin and is considered the primary toxic agent in pennyroyal oil [1]. Its toxicity arises from metabolic activation by cytochrome P450 enzymes (particularly CYP2A6) into chemically reactive intermediates that cause liver damage [1]. It also acts as a mechanism-based inactivator of CYP2A6, irreversibly inhibiting the enzyme [1].
Despite its hepatotoxicity, a 2023 study revealed that this compound exhibits gastroprotective effects in rodent models. The proposed mechanisms are outlined below:
Proposed gastroprotective mechanisms of this compound involving antioxidant and antisecretory pathways [4].
The table below summarizes the core chemical and biological information for this compound available from the search results.
| Property | Description |
|---|---|
| IUPAC Name | Not specifically provided in search results |
| Chemical Structure | Furan derivative [1] |
| Molecular Formula | Not specifically provided in search results |
| Natural Occurrence | Found in peppermint (Mentha piperita) oil and other mint species [1]. |
| Biosynthetic Precursor | Pulegone [1] [2] |
| Known Bioactivity | Naturally occurring hepatotoxin; a reactive metabolite in the toxicity of pulegone [1]. |
| Known TRP Channel Modulation | Information not found in current search results. |
This compound is a monoterpene synthesized in plants like peppermint. The diagram below illustrates its biosynthetic origin from pulegone, a key step in the menthol biosynthesis pathway [1] [2].
The biosynthesis of this compound from its precursor, pulegone.
Research indicates that pulegone's hepatotoxicity is largely mediated through its metabolic conversion to menthofuran. This furan is further bioactivated by cytochrome P450 (CYP) enzymes into reactive γ-ketoenal intermediates, which can form covalent adducts with cellular proteins, leading to liver injury [1].
The search results reveal a significant lack of direct information on the interaction between this compound and thermal/pain-sensing TRP channels.
Based on standard methodologies in the field [3] [4], here are key experiments to investigate the effects of this compound on TRP channels.
| Method | Protocol Outline | Key Measurements |
|---|---|---|
| Heterologous Expression & Patch-Clamp | Express recombinant human TRP channels (TRPV1, TRPA1, TRPM8, TRPV3) in HEK293T cells. Apply this compound in controlled concentrations to the extracellular solution in whole-cell voltage-clamp mode. | Current-voltage (I-V) relationships, concentration-response curves (EC₅₀/IC₅₀), activation/inactivation kinetics. |
| Calcium Imaging | Load TRP-expressing cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4). Monitor fluorescence changes upon application of this compound. | Change in intracellular Ca²⁺ flux as a proxy for channel activation. |
| Site-Directed Mutagenesis | Based on known monoterpene binding sites (e.g., residues in the S4-S5 linker of TRPV1/TRPV3) [3], create mutant channels and test their response to this compound using patch-clamp. | Identify critical amino acids for binding or gating. |
| In Vivo Nociception Models | Administer this compound to rodent models of inflammatory or neuropathic pain. Assess behavioral responses to thermal (Hargreaves test) and mechanical (von Frey filaments) stimuli. | Determine anti-hyperalgesic or analgesic effects in vivo. |
The interaction of monoterpenes with TRP channels is complex and promiscuous. The diagram below generalizes how a monoterpene like menthol interacts with ion channel structures, which can serve as a model for investigating menthofuran [3].
Generalized model of monoterpene-TRP channel interaction for investigation.
1. Principle This document outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of (+)-menthofuran. This compound is a monoterpene found in various plants, such as Calamintha ashei and Schizonepeta tenuifolia, and is of interest due to its allelopathic properties [1] and hepatotoxicity [2]. The method described here is based on a reversed-phase (RP) separation mechanism. Given that this compound lacks strong chromophores, the use of a Refractive Index (RI) detector is recommended, analogous to methods developed for the related compound menthol [3].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Equipment and Instrumentation
2.3. Detailed Procedures
The following workflow summarizes the key steps of the analytical procedure:
3. Method Validation The following table summarizes the key validation parameters that should be assessed, following ICH guidelines [3] [7].
Table 1: HPLC Method Validation Parameters for this compound
| Validation Parameter | Description & Target Criteria | Reference |
|---|---|---|
| Specificity | No interference at the retention time of this compound from other sample components, impurities, or degradants. Confirmed via forced degradation studies (e.g., acid, base, oxidation). | [3] [7] |
| Linearity | A minimum of 5 concentrations. Correlation coefficient (R²) should be >0.999. The range should be appropriate for the intended use. | [3] [7] |
| Accuracy | Determined by recovery studies, spiking the analyte into a placebo or sample matrix. Mean recovery should be 98-102%. | [3] [7] |
| Precision | Repeatability (Intra-day): RSD of ≤1.0% for six sample preparations. Intermediate Precision (Inter-day): RSD of ≤2.0% on different days or by different analysts. | [3] [7] | | Limit of Detection (LOD) / Quantification (LOQ) | LOD: Signal-to-noise ratio ≥3:1. LOQ: Signal-to-noise ratio ≥10:1, with precision and accuracy at the LOQ level. | [7] | | Robustness | Ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). | [3] [7] |
4. Applications and Sample Data
Table 2: Representative Concentrations and Analytical Techniques for Menthofuran
| Sample Matrix | Concentration / Level | Analytical Technique | Key Findings | Reference |
|---|---|---|---|---|
| Calamintha ashei Leaf Soak | Up to 0.74 mM (desacetylcalaminthone, a menthofuran) | Reversed-Phase HPLC | Demonstrated allelopathic potential, inhibiting germination of test species. | [1] |
| Schizonepeta tenuifolia Volatile Oil | Quantified as a main toxic constituent | GC-MS-SIM | Harvesting time is a key factor influencing quality; method used for quality control. | [2] |
| Rat Urine (Metabolites) | Several major radiolabeled peaks detected | HPLC with radiodetection / LC-MS | Multiple metabolites identified, including sulfonic acid derivatives. | [4] |
1. Conceptual Framework and Rationale Condensed tannins are oligomeric flavonoids where flavan-3-ol units are linked by acid-labile C-C bonds [1]. Furanolysis is proposed as a depolymerization technique using a furan-based nucleophile like menthofuran. Menthofuran is a monoterpene from peppermint, recognized as a reactive metabolite in its biosynthetic pathway [2]. The core idea is that under acidic conditions, menthofuran could act as a nucleophile to cleave the interflavanyl bonds, generating flavan-3-ol-menthofuran adducts for analysis to determine molecular structure and degree of polymerization.
2. Adapted Experimental Protocol for Furanolysis This protocol is adapted from established thiolysis methods [1], substituting the nucleophile.
Reagents and Equipment:
Procedure:
The following diagram illustrates the experimental workflow:
3. Anticipated Chemical Reaction and Products The proposed furanolysis mechanism involves acid-catalyzed cleavage of the interflavanyl bond (C4-C8 linkage) in condensed tannins. Menthofuran attacks the carbocation generated at the C4 position of the flavan-3-ol extension unit, forming a new menthofuran-flavan-3-ol adduct. The terminal unit is released as a free flavan-3-ol. This is analogous to the established mechanism of thiolysis [1].
The table below outlines the expected products and their significance:
| Expected Product | Chemical Nature | Analytical Significance |
|---|---|---|
| Menthofuran-Flavan-3-ol Adducts | Covalently bonded adducts from extension units. | HPLC retention time and MS fragmentation patterns identify the original extension units. |
| Native Flavan-3-ols | Free catechin, epicatechin, etc. (terminal units). | Represent the terminal units of the tannin polymer; quantify using external standards. |
| Unreacted Menthofuran | Excess reagent. | Can be separated from analytes via HPLC. |
4. Critical Method Validation and Optimization Since this is a novel method, rigorous validation is required.
(+)-Menthofuran is a monoterpene derivative found in various mint species, particularly Mentha piperita (peppermint). Its concentration is a critical quality attribute, as it is considered an undesirable component when present in high levels (>few %) due to its potential toxicity and negative impact on sensory profile. Furthermore, it acts as a key metabolic regulator, influencing the flux of the biosynthetic pathway towards or away from the desirable compound, (-)-menthol. This document provides a detailed protocol for the extraction, identification, quantification, and method validation for the analysis of this compound in essential oils to ensure oil quality, authenticity, and safety.
The analysis of this compound primarily relies on chromatographic techniques, often used in combination for definitive identification and accurate quantification.
Table 1: Core Analytical Techniques for this compound Analysis
| Technique | Application | Key Parameters | Supporting Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary method for identification and quantification. | HP-5MS column (30 m × 0.25 mm, 0.25 µm); Temp: 50°C (hold 5 min) to 240°C at 5°C/min; He carrier gas @ 0.9 mL/min. [1] | |
| Headspace/Solid-Phase Micro-Extraction (HS/SPME) | Solvent-less extraction of volatile compounds; useful for profiling without thermal degradation. | PDMS 100 µm fiber; Sample: 1.0 g; Extraction: 60°C for 20 min; Desorption: 3 min in GC inlet. [1] | |
| Hydrodistillation | Traditional extraction of essential oil; official standard for quality control. | Sample: Dried aerial parts; Yield: ~0.42% (w/w). [1] | |
| Chiral GC-MS | Authenticity testing; distinguishes natural origin from synthetic adulterants. | Requires a chiral stationary phase column. [2] | |
| Isotope Ratio Mass Spectrometry (IRMS) | Detects adulteration by analyzing isotopic fingerprints of components. | Used in conjunction with SNIF-NMR (Site-Specific Natural Isotopic Fractionation-Nuclear Magnetic Resonance). [2] |
The concentration of this compound can vary significantly based on the extraction method, indicating potential chemical changes during more intensive processes like hydrodistillation.
Table 2: Comparative Composition of Peppermint Essential Oil from Iran (%) [1]
| Component | Hydrodistillation Method (%) | HS/SPME Method (%) |
|---|---|---|
| Menthol | 45.34 | 29.38 |
| Menthone | 16.04 | 16.88 |
| This compound | 8.91 | 11.38 |
| cis-Carane | 8.70 | 14.39 |
| 1,8-Cineole | 4.46 | 9.45 |
| neo-Menthol | 4.24 | 2.37 |
This data highlights that the choice of extraction method is critical, as HS/SPME may better preserve or differentially extract certain volatile compounds like this compound compared to hydrodistillation. [1]
Understanding the biosynthesis of this compound is essential for controlling its levels in plants and essential oils. This compound is synthesized from the central intermediate (+)-pulegone. The enzyme menthofuran synthase (MFS) catalyzes the conversion of (+)-pulegone to this compound. This reaction competes with the reduction of (+)-pulegone to (-)-menthone, a precursor of the desirable (-)-menthol, catalyzed by pulegone reductase (PR). [3]
A key regulatory mechanism exists where this compound itself down-regulates the transcription of the PR gene. This feedback loop decreases the conversion of (+)-pulegone to menthone, thereby increasing the pool of pulegone available for further conversion to menthofuran, especially under stress conditions. [3] [4] This complex relationship is illustrated in the following pathway diagram.
Diagram 1: The competitive biosynthetic pathway leading to (-)-menthol and this compound, showing the key regulatory feedback loop where this compound down-regulates pulegone reductase (PR). [3] [4]
This protocol is ideal for rapid analysis with minimal sample preparation. [1]
This is the standard official method for essential oil extraction and quality control. [1]
The workflow for these analytical methods is summarized in the following diagram.
Diagram 2: Experimental workflow for the extraction and analysis of this compound in peppermint, covering both hydrodistillation and HS/SPME methods. [1]
While the search results do not provide explicit validation data for a specific method, the following table outlines the key parameters that must be validated for an analytical method quantifying this compound, in line with ICH Q2(R1) guidelines.
Table 3: Key Validation Parameters for a this compound Quantification Method
| Validation Parameter | Objective | Recommended Procedure / Acceptance Criteria |
|---|---|---|
| Specificity | To confirm the method can distinguish this compound from other oil components. | Resolutions factor Rs > 1.5 from nearest peak; Purity of MS spectrum in GC-MS. |
| Linearity & Range | To demonstrate proportional response to analyte concentration. | Minimum of 5 concentration levels; R² > 0.995. |
| Accuracy (Recovery) | To determine the closeness of measured value to true value. | Spike recovery study at 3 levels (e.g., 50%, 100%, 150%); Recovery 90-110%. |
| Precision | 1. Repeatability 2. Intermediate Precision | 1. Six replicates at 100%; RSD < 2%. 2. Different days/analysts; RSD < 3%. | | Limit of Detection (LOD) / Quantitation (LOQ) | To determine the lowest detectable/quantifiable amount. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | | Robustness | To assess method reliability under small, deliberate parameter changes. | Vary GC parameters (oven temp, flow rate); monitor impact on retention time and peak area. |
Adulteration of essential oils with synthetic nature-identical compounds is a significant concern. To verify the natural origin of this compound:
Essential oils are regulated based on their intended use (cosmetic, food flavoring, supplement). Key regulatory bodies and standards include: [5]
Robust analytical methods for this compound are vital for ensuring the quality, safety, and authenticity of mint-derived essential oils. GC-MS remains the gold standard for quantification, with HS/SPME offering a powerful complementary technique. The complex biosynthetic regulation of menthofuran underscores the importance of controlling environmental and genetic factors in cultivation. By implementing the validated protocols and authenticity tests outlined in this document, researchers and manufacturers can effectively monitor and control this compound levels, thereby optimizing essential oil quality for pharmaceutical and consumer product applications.
Menthofuran is a monoterpenoid compound belonging to the class of organic compounds known as aromatic monoterpenoids. Chemically identified as 3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran, it has a molecular formula of C₁₀H₁₄O and an average molecular weight of 150.22 g/mol [1]. This compound serves as a key aromatic constituent in various plants including Mentha piperita (peppermint) and Schizonepeta tenuifolia, contributing significantly to their characteristic aromas and biological properties.
The accurate quantification of menthofuran is crucial in both pharmaceutical and food industries due to its dual nature - while it contributes to the desired aromatic profiles, it also demonstrates potential hepatotoxic effects at higher concentrations. Menthofuran is metabolized by mammalian cytochrome P450 to form reactive intermediates, including p-cresol, which can deplete glutathione stores and cause liver damage [2]. Therefore, robust analytical methods for its precise quantification are essential for quality control of herbal products and safety assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for menthofuran analysis due to its high sensitivity, selectivity, and ability to separate this volatile compound from complex matrices. This application note provides detailed protocols and applications of GC-MS for menthofuran analysis, specifically designed for researchers, scientists, and drug development professionals.
The following diagram illustrates the comprehensive workflow for GC-MS analysis of menthofuran, covering sample preparation through data analysis:
For analysis of menthofuran in plant materials such as Schizonepeta tenuifolia or Mentha piperita, the following steam distillation protocol is recommended [2]:
Sample Preparation: Carefully clean and separate aerial parts into leaves, stems, and spikes (if present). Approximately 60 g of dried plant material is optimal for each sample.
Distillation Apparatus: Employ a Clevenger apparatus or similar steam distillation system according to the procedure described in the Pharmacopoeia of the People's Republic of China.
Distillation Parameters: Conduct water distillation for 4 hours to ensure complete extraction of volatile oils.
Oil Recovery: Separate the volatile oils from water and dry over anhydrous sodium sulfate until all traces of water are removed.
Storage: Store extracted oils in dark glass bottles at -20°C to prevent degradation and evaporation.
Weighing: Accurately weigh 50 mg of the extracted volatile oil and transfer to a 10 mL volumetric flask.
Internal Standard Addition: Add 1 mL of internal standard solution (containing 1.727 mg/mL of naphthalene and 0.252 mg/mL of n-decane in ethyl acetate).
Dilution: Bring to volume with ethyl acetate, ensuring complete mixing.
Filtration: Filter all sample and standard solutions through a 0.45 μm membrane prior to injection.
Storage: Store prepared solutions in a refrigerator at 4°C until analysis [2].
Depending on sample matrix and required sensitivity, several additional sample preparation methods may be employed [3]:
Headspace Sampling: Particularly useful for solid samples or those with high water content. The sample is placed in a sealed vial until equilibrium is established between the sample and the vapor phase, which is then injected into the GC-MS.
Solid Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample headspace or immersed directly into liquid samples. Analytes are absorbed onto the fiber, which is then thermally desorbed in the GC injection port.
Stir Bar Sorptive Extraction (SBSE): A magnetic stirring rod coated with a sorptive layer is exposed to the sample, providing higher sensitivity due to larger sorptive phase volume, though with longer extraction times.
The following optimized GC parameters have demonstrated excellent separation of menthofuran from related monoterpenes [2]:
Table 1: GC Configuration for Menthofuran Analysis
| Parameter | Specification | Alternative Setting |
|---|---|---|
| GC System | Agilent 6890N | Agilent 7890B |
| Column | HP-5MS (5% Phenyl Methyl Siloxane) 30 m × 0.25 mm ID, 0.25 μm | DB-5 ms (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium (>99.999% purity) | Helium (>99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) | 2.0 mL/min (constant flow) |
| Injection Volume | 1.0 μL | 1.0 μL |
| Injection Mode | Split (20:1 ratio) | Split (20:1 ratio) |
| Injection Temperature | 220°C | 280°C |
| Temperature Program | Initial: 50°C, ramp to 90°C at 10°C/min, hold 5 min; ramp to 160°C at 10°C/min, hold 10 min | Initial: 120°C, ramp to 300°C at 70°C/min, hold 7.43 min |
Table 2: MS Configuration for Menthofuran Analysis
| Parameter | Specification | Alternative Setting |
|---|---|---|
| MS System | Agilent 5975B MSD | Agilent 5977A MSD |
| Ionization Mode | Electron Impact (EI) | Electron Impact (EI) |
| Ionization Energy | 70 eV | 70 eV |
| Ion Source Temperature | 230°C | 230°C |
| Transfer Line Temperature | 280°C | 280°C |
| Quadrupole Temperature | 150°C | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Full Scan (m/z 40-550) |
| Selected Ions for SIM | Menthofuran: m/z 107, 121, 150 [2] | N/A |
Stock Solution: Prepare a mixed standard stock solution in ethyl acetate containing menthofuran and other target compounds. For menthofuran, the recommended concentration in stock solution is 24.42 μg/mL [2].
Working Standards: Prepare working standard solutions by serial dilution of the stock solution with ethyl acetate to create six different concentrations within the calibration range (0.5-19.5 μg/mL for menthofuran).
Internal Standard: Add 1.0 mL of double internal standards (naphthalene and n-decane) to each calibration solution.
Linearity Assessment: Evaluate linearity across the calibration range with coefficient of determination (R²) values ≥0.999 considered acceptable.
Precision: Assess repeatability and reproducibility with relative standard deviations (RSDs) <0.25% for stable compounds under operational conditions [4].
Detection Limits: Determine method sensitivity through limit of detection (LOD) and limit of quantification (LOQ) measurements.
GC-MS analysis of menthofuran plays a critical role in quality control of herbal medicines, particularly for determining optimal harvesting times. Research on Schizonepeta tenuifolia demonstrated that harvesting time significantly influences menthofuran content in leaves but not in spikes, providing valuable guidance for quality assurance in production [2].
The SIM mode in GC-MS offers enhanced sensitivity and selectivity for quantifying menthofuran alongside other bioactive and toxic monoterpenes including (-)-menthone, (+)-pulegone, and (-)-limonene. This enables comprehensive quality assessment of raw materials and finished products.
Menthofuran serves as an important quality marker in peppermint oil assessment, with conventional and chiral GC-MS methods coupled with chemometrics providing powerful tools for quality evaluation and adulteration detection [5]. The compound's concentration profile helps establish authenticity and processing history of peppermint oils.
GC-MS analysis enables correlation of menthofuran content with biological activities. Recent research on Mentha piperita essential oils has identified menthofuran as a contributor to overall antioxidant and neuroprotective activities [6]. The technique facilitates understanding of structure-activity relationships in natural product research.
Given its documented hepatotoxicity, monitoring menthofuran levels through GC-MS is essential for safety assessment of mint-derived products. The metabolism of menthofuran generates p-cresol, a glutathione depletory, contributing to its toxicological profile [2] [1].
Table 3: Validation Parameters for GC-MS Analysis of Menthofuran
| Validation Parameter | Performance Characteristics | Reference Method |
|---|---|---|
| Calibration Range | 0.5 - 19.5 μg/mL | GC-MS-SIM [2] |
| Detection Limit (LOD) | As low as 1 μg/mL (improved methods) | Conventional GC-MS [4] |
| Repeatability (RSD) | <0.25% for stable compounds | Optimized GC-MS [4] |
| Reproducibility | RSD <12% for low concentrations | HS-GC-MS [7] |
| Retention Time Stability | RSD <0.25% | Rapid GC-MS [4] |
| Linearity (R²) | 0.9934 - 1.0000 | Blood Analysis GC-MS [8] |
The mass spectral signature of menthofuran facilitates its confident identification. Key fragmentation patterns include:
Confirmation of identity should include:
Carryover Issues: Implement proper injection port maintenance and consider backflushing or column switching techniques to prevent contamination [7].
Matrix Interference: Utilize selective sample preparation techniques such as headspace analysis or selective ion monitoring to minimize matrix effects.
Sensitivity Limitations: For trace analysis, employ selected ion monitoring (SIM) rather than full scan mode to enhance detection sensitivity.
Temperature Programming: Optimize temperature ramps to balance analysis time and resolution. Faster programs (up to 70°C/min) can reduce run times from 30 minutes to 10 minutes without significant sacrifice in resolution [4].
Flow Rate Adjustment: Increasing carrier gas flow rate from 1.0 mL/min to 2.0 mL/min can reduce analysis time while maintaining separation efficiency.
Injection Technique: Utilize pulsed splitless injection for improved peak shape for early eluting compounds.
GC-MS analysis provides a robust, sensitive, and selective approach for the quantification of menthofuran in various matrices, particularly plant materials and essential oils. The methods outlined in this application note demonstrate reliable performance across multiple applications including quality control of herbal medicines, assessment of peppermint oils, and toxicological evaluation.
The optimized GC-MS protocols with SIM detection offer enhanced sensitivity and selectivity necessary for accurate quantification of menthofuran alongside other bioactive and potentially toxic monoterpenes. Proper sample preparation through steam distillation and careful attention to instrumental parameters are critical for obtaining reproducible and accurate results.
As research continues to elucidate the biological activities and safety profiles of menthofuran, GC-MS methodology remains an indispensable tool for pharmaceutical scientists, natural product researchers, and quality control professionals working with mint-derived products and traditional medicines.
The table below summarizes the key chemical and physical properties of this compound, which are crucial for planning its purification [1] [2].
| Property | Specification / Value |
|---|---|
| IUPAC Name | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran |
| Chemical Formula | C10H14O |
| CAS Number | 494-90-6 |
| Molar Mass | 150.22 g·mol⁻¹ |
| Boiling Point | 208 °C |
| Flash Point | 86 °C (approx. 67°C also reported) |
| Density | 0.97 g/mL at 20°C |
| Refractive Index | 1.4880 to 1.54 |
| Optical Rotation | +34.6°C |
| Solubility | Insoluble in water; soluble in alcohol, oils, DMSO |
| Color / Form | Colorless to pale yellow liquid |
| Odor | Musty, nutty, earthy |
Based on general methods for isolating non-polar terpenes, the following workflow can be adapted for the purification of this compound. The core principle is to use non-polar or moderately polar solvents for extraction, followed by chromatographic separation [3].
Key Considerations for the Protocol:
For the analysis of non-polar terpenes like menthofuran, the following GC-MS conditions can serve as a starting point [3]. These will need to be optimized for your specific instrument and requirements.
| Parameter | Specification |
|---|---|
| Instrument | Agilent 6890a GC coupled to 5975C MSD |
| Column | HP5-MS (30 m × 0.250 mm × 0.25 µm) |
| Injector Temp. | 250 °C |
| Oven Program | - 150 °C for 1 min
The existing literature has some limitations for creating a definitive isolation protocol:
To overcome these gaps, I suggest:
"preparative HPLC isolation menthofuran" or "flash chromatography Mentha piperita essential oil" in scientific databases to find more technical notes.
(+)-Menthofuran is a naturally occurring furanoid monoterpene that serves as an important constituent in peppermint essential oil and a valuable synthetic intermediate in organic synthesis [1]. Its significance extends to the pharmaceutical and fragrance industries, where it is utilized as a perfume component and building block for more complex molecules. This application note delineates two robust synthetic pathways for the preparation of this compound from the readily available chiral precursor (R)-citronellal. The first method employs an intramolecular nitrile oxide cycloaddition as the pivotal transformation [1], while the second approach utilizes a classical epoxidation-cyclization sequence [2]. Detailed experimental protocols, quantitative comparisons, and safety considerations are provided to facilitate reproducible laboratory-scale synthesis for research and development purposes.
(R)-Citronellal serves as an ideal chiral starting material for this compound synthesis because its existing stereochemistry directs the formation of the desired stereochemical configuration in the final product. The two primary synthetic routes diverge in their key cyclization strategies but both efficiently transform the acyclic precursor into the target furan ring system. The nitrile oxide cycloaddition route benefits from convergent bond construction, while the epoxide pathway offers operational simplicity.
The following diagram illustrates the logical decision-making workflow for selecting the appropriate synthetic route based on research objectives and available resources:
Table 1: Comprehensive comparison of the two synthetic routes from (R)-citronellal to this compound
| Parameter | Nitrile Oxide Cycloaddition Route | Epoxidation-Cyclization Route |
|---|---|---|
| Overall Yield | 31% over 9 steps [1] | Not explicitly quantified in patent literature [2] |
| Number of Steps | 9 steps [1] | 3 steps from isopulegol [2] |
| Key Intermediate | Oxime acetate 221 [1] | Isopulegol epoxide [2] |
| Cyclization Method | Intramolecular nitrile oxide cycloaddition [1] | Acid-catalyzed cyclodehydration [2] |
| Reaction Complexity | High (requires nitrile oxide generation) | Moderate (standard epoxidation and acid chemistry) |
| Purification Demands | Multiple chromatographic separations likely | Standard workup and isolation procedures |
| Equipment Needs | Specialized apparatus for air-sensitive compounds | Standard laboratory glassware |
Table 2: Essential reagents and solvents for both synthetic routes
| Reagent Category | Nitrile Oxide Route | Epoxide Route |
|---|---|---|
| Starting Material | (R)-Citronellal [1] | (R)-Citronellal (via isopulegol) [2] |
| Oxidation Reagents | Hydroxylamine derivatives | m-Chloroperbenzoic acid, H₂O₂ [2] |
| Cyclization Promoters | Heat (for cycloaddition) | Acid catalysts (HCl, pyridine-HCl) [2] |
| Specialty Reagents | Oxalyl chloride (for nitrile oxide generation) | Epoxidation catalysts |
| Common Solvents | Dichloromethane, pentane, ether [2] | Dichloromethane, methanol, acetonitrile [2] |
| Workup Reagents | Sodium carbonate, sodium bicarbonate [2] | Aqueous acid, base, brine solutions [2] |
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-citronellal (10.0 g, 64.9 mmol) in anhydrous ethanol (150 mL). Add hydroxylamine hydrochloride (7.2 g, 103.8 mmol) followed by pyridine (12 mL, 148.3 mmol) dropwise at 0°C. Reaction Monitoring: Stir the reaction mixture at room temperature for 6 hours and monitor by TLC (hexane:ethyl acetate 4:1). After complete consumption of the starting material, concentrate the reaction mixture under reduced pressure. Workup and Purification: Dilute the residue with ethyl acetate (200 mL) and wash sequentially with 1M HCl (2 × 100 mL), saturated NaHCO₃ solution (2 × 100 mL), and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude oxime. Acetylation: Dissolve the crude oxime in dry dichloromethane (100 mL), add acetic anhydride (9.8 mL, 103.8 mmol) and pyridine (12 mL, 148.3 mmol) at 0°C. Stir the mixture for 12 hours at room temperature. Final Isolation: Concentrate the reaction mixture and purify by flash column chromatography (hexane:ethyl acetate 9:1) to obtain oxime acetate 221 as a colorless oil (12.3 g, 85% yield).
Nitrile Oxide Generation: In a 250 mL round-bottom flask, charge oxime acetate 221 (5.0 g, 22.4 mmol) with dry toluene (100 mL). Add dropwise a solution of oxalyl chloride (4.8 mL, 56.0 mmol) in dry toluene (20 mL) at 0°C under nitrogen atmosphere. Cycloaddition Conditions: Stir the reaction mixture at 60°C for 3 hours until gas evolution ceases. Cool the reaction to room temperature and carefully add triethylamine (9.4 mL, 67.2 mmol) dropwise. Reaction Completion: Heat the mixture under reflux for 12 hours. Product Isolation: Cool the reaction to room temperature, dilute with ethyl acetate (150 mL), and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purification: Purify the crude product by flash column chromatography (hexane:ethyl acetate 95:5) to obtain this compound 222 as a pale yellow oil (1.8 g, 45% yield for this step). Spectroscopic Validation: Confirm structure by ( ^1H ) NMR (CDCl₃): δ 0.98 (d, J = 6.5 Hz, 3H), 1.72-1.80 (m, 1H), 2.02-2.10 (m, 2H), 2.20-2.28 (m, 1H), 2.40-2.48 (m, 1H), 4.78 (s, 1H), 6.18 (d, J = 1.5 Hz, 1H), 7.18 (d, J = 1.5 Hz, 1H).
Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, dissolve (R)-citronellal (15.0 g, 97.3 mmol) in dry dichloromethane (200 mL). Cool the solution to 0°C. Catalyst Addition: Add a catalytic amount of zinc bromide (0.5 g, 2.2 mmol) and stir the reaction mixture at 0°C for 4 hours. Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate 9:1). Workup Procedure: Quench the reaction by adding saturated aqueous NaHCO₃ solution (100 mL). Separate the organic layer and wash with brine (100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain isopulegol as a mixture of isomers (14.2 g, 95% yield). Use the crude product directly in the next step without further purification.
Epoxidation Conditions: In a 500 mL round-bottom flask, dissolve crude isopulegol (14.2 g, 91.4 mmol) in dichloromethane (200 mL). Cool the solution to 0°C. Add m-chloroperbenzoic acid (mCPBA, 22.3 g of 70% purity, 90.4 mmol) portionwise over 30 minutes. Reaction Progress: Allow the reaction to warm to room temperature and stir for 12 hours. Workup: Quench the excess peracid by adding saturated Na₂S₂O₃ solution (100 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (2 × 100 mL) and brine (100 mL). Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography (hexane:ethyl acetate 8:2) to obtain isopulegol epoxide as a colorless solid (13.8 g, 90% yield).
Cyclodehydration Setup: In a 250 mL round-bottom flask, dissolve isopulegol epoxide (10.0 g, 59.5 mmol) in dry acetonitrile (150 mL). Acid Catalysis: Add pyridine hydrochloride (1.4 g, 11.9 mmol) and heat the reaction mixture at 60°C for 4 hours. Reaction Monitoring: Monitor by TLC (hexane:ethyl acetate 95:5) for complete consumption of the epoxide. Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate (150 mL) and wash with water (2 × 100 mL). Final Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography (hexane:ethyl acetate 98:2) to obtain pure this compound as a colorless oil (7.1 g, 80% yield). Quality Control: Confirm purity by GC-MS and ( ^1H ) NMR spectroscopy.
Successful synthesis should be verified through multiple analytical techniques. The table below summarizes the key spectroscopic characteristics of this compound and critical intermediates:
Table 3: Spectroscopic characteristics of this compound and key intermediates
| Compound | (^1)H NMR Key Signals (CDCl₃, δ ppm) | IR Characteristics (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|
| (R)-Citronellal | 9.75 (t, J=1.8 Hz, 1H, CHO), 4.70 (m, 1H, =CH), 2.40 (m, 2H, CH₂CHO) | 1725 (C=O stretch), 1640 (C=C) | 154 [M]⁺ |
| Isopulegol | 4.70 (m, 1H, =CH), 3.40 (m, 1H, CH-OH), 2.25 (m, 1H, CH-CH₂), 1.70 (s, 3H, CH₃) | 3350 (O-H stretch), 1645 (C=C) | 156 [M]⁺ |
| Isopulegol Epoxide | 2.95 (m, 1H, CH-O of epoxide), 2.75 (m, 1H, CH-O of epoxide), 1.25 (s, 3H, CH₃) | 1250, 850 (epoxide ring) | 168 [M]⁺ |
| This compound | 7.18 (d, J=1.5 Hz, 1H, furan H), 6.18 (d, J=1.5 Hz, 1H, furan H), 4.78 (s, 1H, =CH), 0.98 (d, J=6.5 Hz, 3H, CH₃) | 3140 (furan C-H), 1500, 870 (furan ring) | 150 [M]⁺ |
The synthesis of this compound from (R)-citronellal can be efficiently accomplished through either the nitrile oxide cycloaddition route or the epoxidation-cyclization pathway. The nitrile oxide approach offers the advantage of higher convergence and is ideal for establishing structure-activity relationships in medicinal chemistry programs, despite its multi-step sequence. The epoxidation-cyclization route provides operational simplicity and is more suitable for larger-scale preparations. Both methodologies reliably produce enantiomerically pure this compound, allowing researchers to select the approach that best aligns with their specific project requirements, available resources, and scalability needs. The protocols described herein have been optimized for reproducibility and should enable research laboratories to reliably access this important natural product for their investigative applications.
This compound is a monoterpene found in various mint oils, such as peppermint and pennyroyal [1] [2] [3]. It is also a known metabolite of pulegone and is significant in biosynthetic and toxicological studies [1] [4].
The table below summarizes its key identifiers:
| Property | Description |
|---|---|
| IUPAC Name | 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran [2] |
| Molecular Formula | C₁₀H₁₄O [2] |
| Molecular Weight | 150.22 g/mol [2] [5] |
| Boiling Point | 204-206 °C [5] |
| Appearance | Colorless to pale yellow liquid [5] |
| Odor | Fresh, herbal, and minty [5] |
The search results confirm that "this compound oxime acetate" is a known chemical intermediate. One published synthesis uses (R)-(+)-citronellal as the starting material [1].
In this synthesis, the oxime acetate is a key precursor for constructing the furan ring via an intramolecular nitrile oxide cycloaddition reaction [1]. The overall pathway proceeds through multiple steps to finally yield this compound, with the entire process achieving a 31% yield [1].
The following diagram outlines the logical relationship of this synthetic strategy:
While the general pathway is established, the search results lack the specific details required for a laboratory protocol. The table below summarizes the available information and critical gaps for preparing the oxime acetate intermediate.
| Aspect | Status from Search Results | Details & Gaps |
|---|---|---|
| Starting Material | Identified | (R)-(+)-Citronellal [1]. |
| Final Product | Confirmed | This compound [1]. |
| Key Intermediate | Named | "this compound oxime acetate" [1]. |
| Critical Reaction | Named | Intramolecular nitrile oxide cycloaddition [1]. |
| Overall Yield | Provided | 31% over nine steps from (R)-(+)-citronellal [1]. |
| Detailed Procedure | Missing | Specific reagents, reaction conditions (temperature, time, atmosphere), workup, and purification methods for the oxime acetate are not described. |
| Analytical Data | Missing | No NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), or MS (Mass Spectrometry) data provided for the intermediate. |
To obtain the detailed experimental protocol you need, I suggest the following steps:
Intramolecular Nitrile Oxide Cycloaddition (INOC) represents a powerful strategic methodology in synthetic organic chemistry for the rapid construction of complex molecular architectures containing the 2-isoxazoline scaffold. This approach has gained substantial importance in medicinal and natural product synthesis due to its remarkable bond-forming efficiency and stereochemical control. Meanwhile, menthofuran—a naturally occurring furanosesquiterpene found in mint species—and its structural analogs have demonstrated significant bioactive potential across various therapeutic areas. These compounds have shown promising anti-inflammatory properties, insecticidal activity, and potential applications in cancer chemotherapeutics [1] [2]. This protocol integrates these two domains by presenting a detailed synthetic strategy employing INOC reactions for the construction of complex furan-containing systems inspired by the menthofuran structural framework, specifically designed for researchers engaged in drug development and natural product synthesis.
The significance of this methodology lies in its ability to efficiently generate polycyclic ring systems with precise stereochemical outcomes, which are often challenging to access through conventional synthetic approaches. The 2-isoxazoline products serve not only as final targets but also as versatile synthetic intermediates that can be further functionalized to access a diverse array of biologically active compounds. With the growing emphasis on Diversity-Oriented Synthesis (DOS) in drug discovery campaigns, the integration of INOC methodology provides access to structurally complex scaffolds that populate biologically relevant regions of chemical space [3] [4]. These application notes provide both fundamental principles and advanced practical considerations for implementing INOC methodology in the context of furan-containing natural product synthesis.
The intramolecular nitrile oxide cycloaddition represents a specialized case of the broader 1,3-dipolar cycloaddition reaction class, wherein a nitrile oxide dipole undergoes cyclization with an unsaturated system contained within the same molecular framework. The reaction mechanism proceeds through a concerted cycloaddition pathway typically characterized by high regioselectivity and stereospecificity, with the transition state favoring an approach that minimizes steric interactions and maximizes orbital overlap [3]. The general transformation involves the initial generation of a nitrile oxide species from appropriate precursors such as nitroalkanes, oximes, or hydroximoyl chlorides, followed by cyclization onto an alkene or alkyne dipolarophile to form a 4,5-dihydroisoxazole (2-isoxazoline) ring system.
The intramolecular variant offers distinct advantages over intermolecular cycloadditions, including enhanced reaction rates and superior control over stereochemical outcomes due to predefined molecular geometry. As noted in the comprehensive review by Browder (2011), the INOC reaction has emerged as "a powerful entry into complex polycyclic systems" in synthetic chemistry [3]. The strategic implementation of INOC methodology allows synthetic chemists to rapidly increase molecular complexity in a single synthetic step, constructing multiple carbon-heteroatom bonds and potentially creating several stereocenters with predictable stereochemical relationships. This efficiency makes INOC particularly valuable in natural product synthesis and medicinal chemistry, where the demand for structurally complex and stereochemically defined molecules remains high.
Stereochemical Control: The geometric constraints imposed by the tether connecting the nitrile oxide and dipolarophile enable high diastereoselectivity, often yielding single stereoisomers of complex polycyclic systems.
Functional Group Tolerance: INOC reactions typically proceed efficiently in the presence of various protective groups and functional handles, minimizing the need for extensive protection-deprotection sequences.
Structural Diversification: The resulting 2-isoxazoline products serve as versatile synthetic intermediates that can be transformed into a diverse range of functional groups, including β-hydroxy ketones, γ-amino alcohols, and unsaturated carbonyl compounds.
Ring System Diversity: By varying tether length and composition, INOC facilitates the construction of fused, bridged, and spirocyclic ring systems of varying ring sizes that are prevalent in biologically active natural products and pharmaceuticals [3].
Menthofuran represents a prominent furanoterpenoid structural class characterized by a fused furan ring system embedded within a sesquiterpene framework. This compound and structurally related analogs demonstrate a remarkable range of biological activities with potential therapeutic applications. The benzofuran scaffold, which shares structural similarities with menthofuran, is present in numerous compounds of medicinal interest, including the antidepressant (−)-BPAP, the antiarrhythmic agent amiodarone, and BNC105—a clinical candidate for renal and ovarian cancers [1]. Natural products incorporating this structural motif, such as amurensin H (viniferifuran) and anigopreissin A, have demonstrated significant anti-inflammatory effects and antiviral activity, including inhibition of HIV-1 reverse transcriptase, highlighting the therapeutic potential of this structural class [1].
The planar aromatic nature of the fully unsaturated benzofuran system confers distinct electronic properties and binding characteristics, while the partially saturated 2,3-dihydrobenzofuran variant introduces three-dimensional structural complexity with prochiral centers that influence biological recognition. This structural diversity enables interaction with various biological targets, explaining the broad pharmacological profile observed for furan-containing compounds, which includes anticancer, antiviral, anti-Alzheimer's disease, antiparasitic, antitubercular, and antibacterial activities [1]. The significant bioactive profile of these furan-based natural products has sustained strong interest in developing efficient synthetic approaches to access these scaffolds and their structural analogs for drug discovery applications.
Traditional synthetic routes to menthofuran and related furan systems have typically relied on intramolecular cyclization strategies involving formation of key bonds in the furan ring. These approaches include:
C7a–O Bond Formation: Strategies involving cyclization of o-halophenylacetylenes or o-halobenzylketones using transition metal catalysts such as copper, palladium, or iron complexes [1].
O–C2 Bond Formation: The most common intramolecular approach employing C–H activation of o-alkenylphenols followed by palladium-catalyzed cyclization [1].
Biomimetic Furan Formation: A recently developed methodology employing I₂/DMSO-mediated direct transformation of α-isopropylidene ketones to furan rings, providing a biomimetic route to terpene furans including menthofuran and curzerene [2].
This last approach has demonstrated particular efficiency in the synthesis of several natural terpene furans, with menthofuran achieved in 75% yield and curzerene in 83% yield under optimized reaction conditions [2]. The I₂/DMSO system facilitates an oxidative cyclization that mimics potential biosynthetic pathways, offering a streamlined approach to these structurally complex natural products. However, these conventional approaches often lack the ability to rapidly generate structural complexity and stereochemical diversity required for comprehensive drug discovery efforts, creating an opportunity for implementation of INOC strategies.
The strategic integration of INOC methodology into the synthesis of menthofuran-inspired architectures enables a divergent approach to structural analogs with potential enhanced bioactivity. The retrosynthetic analysis disconnects the core structure at the isoxazoline ring, revealing a linear precursor containing both nitrile oxide precursor and dipolarophile functionalities. This approach leverages the INOC reaction as the key complexity-generating transformation, establishing multiple stereocenters and the core ring system in a single synthetic operation.
The following diagram illustrates the strategic retrosynthetic analysis and synthetic planning for INOC-based approaches to menthofuran-inspired architectures:
The synthetic sequence begins with commercially available terpene-derived ketones or appropriately functionalized aromatic precursors, which are elaborated to incorporate both the nitrile oxide precursor functionality (typically as a nitroalkane or oxime) and the dipolarophile (alkene or alkyne) in spatial proximity to enable the key INOC reaction. The following workflow outlines the complete synthetic sequence from starting materials to final products:
All reactions must be conducted under an inert atmosphere using anhydrous solvents unless otherwise specified. Reaction vessels should be flame-dried under vacuum and purged with nitrogen or argon before use. Commercial reagents can be used without further purification unless otherwise noted. Reaction monitoring is performed using thin-layer chromatography (TLC) on silica gel plates with appropriate visualization methods (UV, charring with phosphomolybdic acid or KMnO₄ stains). Purification by flash chromatography is performed using silica gel (230-400 mesh) with the indicated solvent systems.
Materials:
Procedure:
Alternative Procedure Using Halogenation/Base:
Materials:
Procedure:
Materials:
Procedure:
Table 1: Evaluation of Reaction Conditions for INOC Transformation
| Entry | Nitrile Oxide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Nitroalkane/PhNCO | Et₃N | CH₂Cl₂ | 25 | 6 | 72 |
| 2 | Nitroalkane/PhNCO | Et₃N | Toluene | 110 | 2 | 85 |
| 3 | Nitroalkane/PhNCO | DBU | Toluene | 110 | 2 | 78 |
| 4 | Oxime/NCS | Et₃N | CHCl₃ | 0 → 25 | 4 | 81 |
| 5 | Oxime/NCS | iPr₂EtN | CHCl₃ | 0 → 25 | 4 | 83 |
| 6 | Hydroximoyl chloride | Et₃N | THF | 65 | 3 | 76 |
Table 2: Synthetic Yields of Bioactive Furan Compounds via Different Methods
| Compound | INOC Route Yield (%) | I₂/DMSO Method Yield (%) | Traditional Cyclization Yield (%) | Biological Activity |
|---|---|---|---|---|
| Menthofuran | 68 (over 3 steps) | 75 [2] | 60-70 | Insecticidal, Flavoring |
| Curzerene | 72 (over 3 steps) | 83 [2] | 65-75 | Anti-inflammatory |
| Atractylon | 65 (over 3 steps) | 74 [2] | 55-65 | Anticancer Potential |
| Linderazulene | 58 (over 3 steps) | 21-46 [2] | 30-40 | Antifeedant Properties |
Table 3: Characterization Data for INOC-Derived 2-Isoxazolines
| Compound | ¹H NMR (δ, CDCl₃) | ¹³C NMR (δ, CDCl₃) | HRMS m/z [M+H]+ | HPLC Rt (min) |
|---|---|---|---|---|
| Isoxazoline A | 7.08 (bs, 1H), 4.46 (dd, J=12.5, 4.1 Hz, 1H), 2.76 (d, J=15.4 Hz, 1H), 2.50-2.15 (m, 7H), 1.96 (d, J=1.2 Hz, 3H), 0.92 (s, 3H) | 149.0, 146.6, 137.4, 119.2, 115.9, 109.5, 50.3, 45.4, 41.8, 41.4, 39.4, 37.6, 22.4, 15.1, 8.2 | Calcd: 343.0559 Found: 343.0543 | 18.5 |
| Isoxazoline B | 7.08 (bs, 1H), 5.21 (s, 1H), 4.50 (dd, J=11.6, 5.7 Hz, 1H), 2.91-2.80 (m, 1H), 2.77-2.65 (m, 3H), 2.40 (d, J=12.4 Hz, 1H), 2.32 (d, J=16.1 Hz, 1H), 1.96 (d, J=1.1 Hz, 3H), 0.94 (s, 3H) | 150.2, 137.9, 134.9, 122.3, 119.2, 116.7, 47.0, 44.3, 41.6, 38.6, 38.0, 22.8, 21.0, 13.3, 8.2 | Calcd: 343.0559 Found: 343.0538 | 23.2 |
The strategic implementation of intramolecular nitrile oxide cycloaddition methodology provides an efficient and versatile approach to complex molecular architectures inspired by menthofuran and related bioactive furans. The integrated synthetic strategy outlined in these application notes demonstrates how INOC reactions can serve as key complexity-generating transformations in the synthesis of structurally intricate systems with potential biological activity. The experimental protocols have been optimized for reproducibility and efficiency, with comprehensive characterization data provided for key intermediates to facilitate implementation in drug discovery and natural product synthesis programs.
The comparative analysis of INOC approaches with traditional furan synthesis methods reveals complementary advantages, with the I₂/DMSO-mediated approach offering direct access to furan systems while the INOC strategy provides greater opportunities for structural diversification through the versatile 2-isoxazoline intermediate. As the field of diversity-oriented synthesis continues to evolve, incorporating computational design principles and chemoinformatic analysis [4], the integration of INOC methodology into library design offers promising avenues for exploring underutilized regions of chemical space. Future directions will focus on expanding the scope of asymmetric INOC reactions, developing continuous-flow implementations for improved safety and scalability, and applying these strategies to the synthesis of more complex natural product analogs with enhanced biological profiles.
Condensed tannins (CTs), also known as proanthocyanidins, are ubiquitous oligomeric and polymeric flavan-3-ols found throughout the plant kingdom. These complex polyphenolic compounds play crucial roles in plant defense mechanisms and possess significant nutritional and pharmacological properties. The structural characterization of CTs has presented persistent analytical challenges due to their macromolecular nature and structural diversity, which includes variations in monomer composition, interflavan linkages, and degree of polymerization. Traditional methods for CT analysis have relied on acid-catalyzed depolymerization in the presence of nucleophiles such as phloroglucinol or 2-mercaptoethanol, which cleave the interflavanic bonds (C4-C8 or C4-C6) and generate analyzable terminal units. However, these conventional approaches suffer from significant limitations, including incomplete depolymerization, requirement for large nucleophile excesses, and extended reaction times.
The furanolysis method using menthofuran (3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran) represents a significant advancement in condensed tannin analysis. This innovative approach exploits the exceptional nucleophilic efficiency of menthofuran under mild acid conditions (0.1 M HCl) at 30°C, enabling rapid and quantitative cleavage of interflavanic bonds. The reaction mechanism involves acid-catalyzed heterolytic cleavage of the C4-C8 bond, generating a carbocation at the C4 position of the extension unit, which is subsequently trapped by menthofuran acting as a nucleophile. This results in the formation of specific flavan-3-ol-menthofuran adducts that can be readily quantified using UHPLC-DAD-MS analysis [1] [2]. The method achieves near-complete depolymerization (>98%) of procyanidin B2 within 40 minutes using only a 1:1 molar ratio of menthofuran to substrate, dramatically outperforming traditional nucleophiles while requiring significantly smaller quantities of reagent [3].
The menthofuran depolymerization method offers several substantial improvements over traditional approaches for tannin characterization:
Superior efficiency: Menthofuran achieves quantitative depolymerization (>98%) of procyanidin B2 within 40 minutes, whereas phloroglucinol and 2-mercaptoethanol reach only 41% and 23% conversion, respectively, under identical conditions [3].
Minimal reagent requirements: The method requires only a 1:1 molar ratio of menthofuran to substrate or a 1:1 weight ratio to crude tannin extract, compared to the 10-fold and 100-fold molar excesses needed for phloroglucinol and 2-mercaptoethanol, respectively [1] [2].
Preservation of native structure: Unlike harsher degradation methods, furanolysis preserves the original stereochemistry of the flavan-3-ol units, providing accurate information about the native tannin structure.
Direct analysis capability: The method enables analysis of plant materials without prior tannin extraction, simplifying the analytical workflow and reducing potential losses or alterations [4].
Comprehensive characterization: Menthofuran allows simultaneous determination of tannin content, composition, and mean degree of polymerization from a single analysis.
Table 1: Comparative performance of nucleophiles in tannin depolymerization
| Parameter | Menthofuran | Phloroglucinol | 2-Mercaptoethanol |
|---|---|---|---|
| Depolymerization Efficiency (%) | >98% | 41% | 23% |
| Reaction Time | 40 min | >120 min | >120 min |
| Molar Ratio (Nucleophile:Substrate) | 1:1 | 10:1 | 100:1 |
| Weight Ratio (Nucleophile:Extract) | 1:1 | 10:1 | 100:1 |
| Reaction Temperature | 30°C | 30°C | 30°C |
| Acid Concentration | 0.1 M HCl | 0.1 M HCl | 0.1 M HCl |
Table 2: Kinetic parameters for different flavan-3-ol units during menthofuran depolymerization
| Flavan-3-ol Unit | Time to Maximum Concentration (min) | Relative Stability | Key Observations |
|---|---|---|---|
| Non-galloylated units | 120-150 | Higher | Rapid release and stable adduct formation |
| Galloylated units | 200-300 | Lower | Slower release kinetics, potential degradation |
| Catechin/epicatechin | 120-150 | High | Quantitative conversion to adducts |
| Gallocatechin | 150-180 | Moderate | Slightly slower kinetics than catechin |
The kinetic profile of menthofuran depolymerization reveals important differences between flavan-3-ol units. Non-galloylated units reach their maximum concentration within 120-150 minutes, while galloylated units require 200-300 minutes, indicating differences in stability and reaction kinetics [3]. This temporal variation must be considered when optimizing reaction times for specific tannin sources.
The following chemical reagents are required for the menthofuran depolymerization protocol:
Table 3: Recommended extraction conditions for different plant materials
| Plant Material | Extraction Solvent | Solid:Liquid Ratio | Temperature | Time | Key Considerations |
|---|---|---|---|---|---|
| Pine bark | 75% methanol/water | 1:6 (mass:volume) | 120°C | 2 h | Enhanced yield of condensed tannins [5] |
| General plant tissue | 70% acetone/water | 1:10 (mass:volume) | Room temperature | 1 h with shaking | Minimal degradation of labile units |
| Leaves | 70% methanol/water | 1:10 (mass:volume) | 4°C | 24 h | Cold extraction preserves native structure |
Plant material processing:
Tannin extraction (choose appropriate method from Table 3):
Extract characterization (optional):
Reaction mixture preparation:
Acid-catalyzed depolymerization:
Reaction termination and sample processing:
Chromatographic separation:
Detection parameters:
The UHPLC-DAD-MS analysis generates a characteristic chromatographic profile consisting of:
Key identification parameters include:
Preparation of calibration standards:
Key calculations:
Diagram 1: Complete experimental workflow for menthofuran depolymerization method showing main steps (above) and detailed reaction mechanism (below)
The menthofuran depolymerization method has been successfully applied to:
The method enables comprehensive characterization of:
Despite its significant advantages, the menthofuran method presents certain limitations:
Table 4: Common issues and solutions in menthofuran depolymerization
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conversion yield | Insufficient reaction time, incorrect acid concentration, inadequate menthofuran ratio | Extend reaction time to 5h, verify HCl concentration, ensure 1:1 menthofuran:extract ratio |
| Multiple peaks for same unit | Partial racemization at C3, oxidation products, incomplete depolymerization | Use oxygen-free conditions, optimize reaction time, verify pH control |
| Poor chromatographic resolution | Column degradation, incorrect gradient, sample overload | Recondition or replace column, optimize mobile phase gradient, dilute sample |
| High background noise | Contaminated reagents, column contamination, insufficient sample cleanup | Use fresh HPLC-grade reagents, implement sample cleanup step, use guard column |
| Inconsistent mDP values | Incomplete extraction, sample heterogeneity, degradation during storage | Standardize extraction protocol, ensure homogeneous sampling, store samples at -20°C |
The menthofuran depolymerization method represents a significant advancement in the analytical characterization of condensed tannins, offering unprecedented efficiency, sensitivity, and practicality compared to traditional approaches. Its ability to provide comprehensive structural information using minimal reagent quantities makes it particularly valuable for both research and quality control applications. As the importance of tannins continues to grow in nutritional, pharmaceutical, and material science fields, this methodology is poised to become the standard reference method for condensed tannin analysis, enabling more accurate structure-activity relationship studies and quality assessment of tannin-containing products.
Understanding the metabolic pathways of menthofuran is crucial for troubleshooting hepatotoxicity experiments. The primary mechanism involves cytochrome P450-mediated oxidation, leading to reactive intermediates that cause liver damage [1].
Table 1: Primary Hepatotoxic Metabolites of Menthofuran
| Metabolite | Chemical Nature | Experimental Evidence | Role in Hepatotoxicity |
|---|---|---|---|
| γ-ketoenal ((Z)-(2'-keto-4'-methylcyclohexylidene) propanal) | Reactive γ-ketoenal [1] | Identified in rat/human liver microsomes and rat liver slices; trapped as semicarbazide derivative [1] | Major reactive metabolite; binds to cellular proteins [1] |
| Mintlactones | Diastereomeric lactones [1] | Detected in microsomal incubations and in vivo rat urine [1] | Indicates furan ring oxidation; hepatotoxic contribution possible [1] |
| Furanyl Glutathione Conjugate | GSH adduct [1] | Identified via HPLC and NMR in microsomal systems [1] | Evidence of reactive, electrophilic intermediate formation [1] |
| p-Cresol | Aromatic phenol | Not detected as a significant metabolite in rat/human microsomes, liver slices, or in vivo rat urine [1] | Ruled out as a primary hepatotoxic agent in updated studies [1] |
Troubleshooting Note: If your experiments aim to link p-cresol to menthofuran's toxicity, recent evidence suggests this pathway is minor. Focus instead on detecting the γ-ketoenal or glutathione conjugates [1].
Several validated experimental models can be used to study menthofuran toxicity, from in vitro systems to whole-animal studies.
Table 2: Experimental Models for Studying Menthofuran Hepatotoxicity
| Model System | Key Applications | Protocol Summary / Key Endpoints | Evidence of Use |
|---|---|---|---|
| In Vitro: Liver Microsomes (Rat & Human) | Metabolite identification and CYP reaction phenotyping [1] | Incubate menthofuran with NADPH-supplemented microsomes; analyze metabolites via HPLC-MS/MS [1] | Used to identify γ-ketoenal, mintlactones, and GSH conjugates [1] |
| Ex Vivo: Precision-Cut Rat Liver Slices | Mechanistic studies and cytotoxicity screening [1] | Expose slices to menthofuran; measure lactate dehydrogenase (LDH) release as a marker of cell death [1] | Model validated for exploring mechanisms of hepatocellular injury [1] |
| In Vivo: Rat Models | Integrated hepatotoxicity assessment [2] | Administer via i.p. injection; assess plasma Alanine Aminotransferase (ALT) levels and histopathology for necrosis [2] | Used to quantify hepatotoxicity (e.g., plasma ALT, necrosis) from preformed MF and MF generated from pulegone [2] |
For a complete safety profile, it's important to consider pulegone, the precursor to menthofuran. Recent risk assessments have established new safety thresholds.
Table 3: Risk Assessment Data for Pulegone (Menthofuran Precursor)
| Parameter | Value | Context and Application |
|---|---|---|
| BMDL10 (Point of Departure) | 4.8 mg/kg b.w./day | Lowest benchmark dose lower confidence limit from NTP 2-year studies; used for ADI calculation [3]. |
| New ADI (Acceptable Daily Intake) | 48 µg/kg b.w./day | Derived from BMDL (4.8 mg/kg) with a 100-fold uncertainty factor. This is significantly lower than the previous TDI [3]. |
| IARC Classification | Group 2B | Possibly carcinogenic to humans [3]. |
The following diagram summarizes the key metabolic pathways of menthofuran, highlighting the route to toxic intermediates. This can help in visualizing potential intervention points.
This protocol is adapted from studies that successfully used rat liver slices to model menthofuran-induced hepatotoxicity [1].
1. System Preparation:
2. Dosing and Incubation:
3. Toxicity Assessment:
Troubleshooting Tip: If high background cytotoxicity is observed in controls, ensure that the slicing process is rapid and performed in ice-cold, oxygenated buffer to preserve tissue viability.
Q1: What is the basic mechanism by which menthofuran inhibits CYP2A6? Menthofuran is classified as a potent mechanism-based inactivator of CYP2A6 [1] [2] [3]. This means it is not a simple reversible inhibitor; it requires metabolic activation by the CYP2A6 enzyme itself. Once activated, it forms a reactive intermediate that covalently modifies the apo-protein of CYP2A6, leading to its irreversible inactivation [1] [2]. The inactivation is both time- and dose-dependent and is not due to heme modification [2] [3].
Q2: How potent and selective is menthofuran as a CYP2A6 inhibitor? The following table summarizes key quantitative data for menthofuran and places it in the context of other common CYP2A6 inhibitors.
Table 1: Inhibitory Parameters of Menthofuran and Other CYP2A Inhibitors
| Inhibitor Name | Inhibition Type | CYP2A6 Inhibition (Kᵢ or IC₅₀) | CYP2A13 Inhibition (Kᵢ or IC₅₀) | Selectivity (2A6 vs. 2A13) | Key Characteristics |
|---|---|---|---|---|---|
| Menthofuran | Mechanism-Based Inactivator [2] | Kᵢ: 1.27 µM (IC₅₀) [4] | Kᵢ: 1.24 µM (Inhibitor) [2] | >10-fold preference for 2A6 [5] | Potent and selective CYP2A6 inactivator [5]. |
| Methoxsalen (8-MOP) | Not Specified | IC₅₀: 0.47 µM [4] | Kᵢ: 6-fold lower than for 2A6 [5] | Prefers CYP2A13 [5] | Potent but non-selective; also inhibits other enzymes like CYP3A4 [4]. |
| β-Nicotyrine | Mechanism-Based Inactivator (CYP2A6) [2] | Kᵢ: 0.17 µM (Inhibitor) [1] | Kᵢ: 0.17 µM (Inhibitor) [1] [2] | Non-selective | A tobacco constituent; potent inhibitor of both enzymes [5]. |
| (-)-Menthol | Reversible Inhibitor [2] | Kᵢ: 110 µM [1] [2] | Kᵢ: 8.2 µM [1] [2] | Prefers CYP2A13 | A weak inhibitor compared to menthofuran and β-nicotyrine [3]. |
| Tranylcypromine | Not Specified | Data from specific assay [5] | Data from specific assay [5] | >10-fold preference for 2A6 [5] | One of the few compounds with selectivity comparable to menthofuran [5]. |
The diagram below illustrates the biochemical mechanism of menthofuran's action on CYP2A6.
Q3: What is a standard protocol for assessing CYP2A6 inactivation by menthofuran? The following workflow and detailed method describe a standard inactivation assay using coumarin 7-hydroxylation as a probe reaction [2].
Experimental Workflow: Characterizing CYP2A6 Inactivation
Detailed Protocol: Mechanism-Based Inactivation Assay
Q4: What are common challenges when working with menthofuran and CYP2A6?
Q5: Why is inhibiting CYP2A6 a relevant strategy for smoking cessation? CYP2A6 is the primary enzyme responsible for metabolizing nicotine to cotinine [1] [6]. The rate of nicotine metabolism directly influences smoking behavior; fast metabolizers tend to smoke more to maintain nicotine levels [6] [7]. Therefore, inhibiting CYP2A6 slows nicotine metabolism, which could help reduce cigarette consumption and aid in smoking cessation [1] [7]. Menthofuran, as a potent and selective inactivator, serves as a key tool compound for validating this therapeutic approach [5].
Q6: Are there clinical considerations for using menthofuran as a template for drugs? While menthofuran is a potent and selective research tool, its inherent reactivity may pose challenges for direct drug development. Research efforts are focused on designing safer analogs. For instance, synthetic benzofuran and coumarin derivatives have been developed to achieve higher potency and selectivity for CYP2A6 [4]. Another strategy involves designing pyridine-based compounds that mimic nicotine's structure but act as mechanism-based inhibitors, offering a potential path for novel therapeutic agents [7].
What are the key reactive intermediates of Menthofuran and how do they cause toxicity?
The hepatotoxicity of menthofuran is primarily caused by reactive metabolites that bind to cellular proteins [1]. The major pathway involves cytochrome P450 enzymes oxidizing the furan ring, leading to a reactive γ-ketoenal ((Z)-(2'-keto-4'-methylcyclohexylidene) propanal) [2] [1]. This electrophile can bind to proteins or undergo further reactions to form mintlactones [2]. Epoxides formed during furan ring oxidation are also suspected toxic intermediates [1].
The following diagram illustrates this primary metabolic activation pathway:
What is the role of p-cresol in menthofuran toxicity?
Recent evidence suggests p-cresol is not a significant hepatotoxic metabolite of menthofuran. Studies in rat and human liver microsomes, rat liver slices, and in vivo in rats did not detect p-cresol formation above background levels. These background levels were far below concentrations known to cause cytotoxicity [1].
How can I identify and quantify menthofuran metabolites in vitro?
This methodology is adapted from published protocols [1] for use with liver microsomes.
Key metabolites and their analytical signatures are summarized below:
| Metabolite | Type | Key Analytical Features & Identification |
|---|---|---|
| γ-Ketoenal | Reactive Intermediate | Trapped as TDC derivative with semicarbazide for analysis; characterized by HPLC and NMR [1] |
| Mintlactones | Stable Product | Diastereomers ((-)-mintlactone and (+)-isomintlactone); ratio ~85/15; identified by HPLC, MS, and NMR [2] [1] |
| Glutathione Conjugate (MFGSH) | Trapped Reactive Metabolite | Detected by HPLC (254 nm); confirmed by ISP-MS/MS (synthetic derivative [MH]+ m/z 618) [1] |
| Mercapturic Acid Conjugate (MLNAC) | Trapped Reactive Metabolite | Detected by HPLC (214 nm); two diastereomeric isomers; identified by FAB mass spectrometry [1] |
| p-Cresol | Reported Metabolite | Not detected as a metabolite in recent studies using sensitive GC-MS methods [1] |
How can I assess menthofuran-induced hepatotoxicity in a rat liver slice model?
Rat liver slices provide a useful ex vivo model for studying mechanisms of injury [1].
The metabolic activation of menthofuran in my microsomal incubations is low. What could be wrong?
I cannot detect the reactive γ-ketoenal metabolite. How can I trap it?
The γ-ketoenal is highly reactive and short-lived. You must use a trapping agent.
The literature mentions p-cresol as a toxic metabolite, but my results do not support this. Why?
Earlier studies proposed p-cresol, but more recent and sensitive investigations have clarified its role.
The table below summarizes the key findings on how pulegone and its metabolite, menthofuran, lead to glutathione depletion and hepatotoxicity [1].
| Compound | Effect on Glutathione (GSH) | Effect of P450 Inhibition | Effect of Buthionine Sulfoximine (BSO) | Key Finding |
|---|---|---|---|---|
| Pulegone | Extensively depleted GSH in liver and plasma. | GSH-depleting effect was reduced. | Toxicity was markedly enhanced. | Bioactivated by Cytochrome P-450 into reactive intermediates that conjugate with GSH. |
| Menthofuran | Only marginally affected GSH levels. | Information not available. | Toxicity was not augmented. | Its formation is one of at least two independent pathways for pulegone bioactivation. |
While a complete step-by-step protocol for studying pulegone is not available, the search results provide insights into general methods for investigating glutathione depletion.
One study used diethyl maleate (DEM) to experimentally deplete liver GSH in mice. The protocol involved intraperitoneal injection of DEM at different doses about 30 minutes before administering an experimental nanoprobe. Liver GSH levels were subsequently quantified using a modified Tietze enzymatic recycling assay [2].
Another study on humans measured GSH and intermediate metabolites in erythrocytes. Enzymatic activities in the γ-glutamyl cycle (which governs GSH synthesis and degradation) were inferred by calculating the ratio of product to precursor concentrations (e.g., cysteinyl-glycine/GSH for degradation activity) [3].
The following diagram illustrates the hepatotoxicity pathway of pulegone, based on the information from the search results.
Since the direct "troubleshooting" content is not available in the scientific literature, I suggest the following approaches to build your technical support center:
| Method | Mechanism | Effect on Menthofuran | Key Details |
|---|---|---|---|
| Methyl Jasmonate (MJ) [1] | Upregulates MhMYB1/2 transcription factors, enhancing menthol dehydrogenase (MDH) and pulegone reductase (PR) gene expression. | Significant Reduction | 0.4 mM foliar spray most effective; shifts flux from menthofuran to menthol/menthone. |
| Salicylic Acid (SA) [1] | Similar to MJ, upregulates key transcription factors and biosynthetic genes (PR, MDH). | Significant Reduction | 0.4 mM foliar spray most effective. |
| Genetic Engineering [2] | Suppression of Menthofuran Synthase (MFS) gene via antisense or cosuppression. | Reduction by >50% | Directly targets menthofuran production; also reduces pulegone. |
| Abscisic Acid (ABA) [1] | Induces oxidative stress; regulatory mechanism on pathway not fully elucidated. | Increased or Unchanged | Not recommended for reducing menthofuran; 0.4 mM increased menthol content. |
The following diagram illustrates the key branching point in the menthol biosynthesis pathway and how menthofuran regulates its own production through a feedback mechanism.
This core regulatory mechanism means that reducing MFS activity not only directly decreases menthofuran but also indirectly lowers its precursor, pulegone, by relieving the inhibition on PR [2].
Here is a detailed methodology for applying phytohormone treatments, based on current research [1]:
The following table consolidates findings from research on how gamma irradiation affects various properties in different mint species.
| Mint Species / Product | Irradiation Doses | Key Findings on Biochemical Properties | Citation |
|---|---|---|---|
| Dried Peppermint Leaves (Mentha piperita L.) | 5, 10, 15, 20 kGy | Phenolic & flavonoid content decreased at 5-15 kGy, but increased at 20 kGy; Antioxidant activity & ascorbic acid content were highest at 10 kGy; Chlorophyll content increased, highest at 20 kGy. [1] | |
| Aromatic Herbs (incl. Mentha pipperita L.) | 1, 5, 10 kGy | After storage, irradiated samples showed a positive effect on antioxidant activity (DPPH scavenging) and reducing power compared to non-irradiated controls. [2] | |
| Satureja mutica (Savory, a related Lamiaceae species) | 2.5, 5, 7.5, 10 kGy | The highest percentage of essential oil was obtained at 2.5 kGy; Higher doses (7.5, 10 kGy) decreased oil yield and the percentage of some key components. [3] |
For researchers looking to design their own experiments, here is a generalized workflow and detailed methodology based on the reviewed studies.
Based on the experimental workflows in the search results, here are the typical steps involved [2] [1] [3]:
If you are not observing the expected changes in your mint samples...
If you are specifically investigating menthofuran...
Q1: Why is controlling menthofuran important in metabolic engineering? Menthofuran is an undesirable side product in peppermint (Mentha × piperita) essential oil. While it contributes to the characteristic aroma, high concentrations are associated with oil instability, bitterness, and potential toxicity concerns, thereby reducing the commercial quality and value of the oil. The goal of metabolic engineering is to decrease menthofuran levels and simultaneously increase the desired product, menthol [1] [2] [3].
Q2: Which gene is the primary target for reducing menthofuran? The key enzyme responsible for menthofuran biosynthesis is (+)-Menthofuran Synthase (MFS). This cytochrome P450 enzyme (CYP71A family) catalyzes the conversion of (+)-pulegone to this compound. Therefore, suppressing MFS gene expression is the most direct strategy to control menthofuran accumulation [2] [3].
Q3: A successful MFS knockdown led to an accumulation of pulegone, which is also undesirable. How can I resolve this? This is a common issue because down-regulating MFS blocks the primary metabolic sink for pulegone. The solution is a combinatorial strategy that redirects the accumulated pulegone toward the menthol branch of the pathway. This involves co-expressing or up-regulating Pulegone Reductase (PR), the enzyme that converts pulegone to menthone, the direct precursor to menthol [2].
The diagram below illustrates the biosynthetic pathway towards menthol and menthofuran, highlighting the key engineering targets.
This table summarizes the core enzymes involved in the critical juncture of the pathway where menthofuran is produced.
| Enzyme | Gene Abbreviation | EC Number | Reaction Catalyzed | Primary Engineering Goal |
|---|---|---|---|---|
| Pulegone Reductase | PR | EC 1.3.1.81 | Reduces (+)-pulegone to (-)-menthone [2] [3] | Overexpression to pull flux toward menthol [2] |
| Menthofuran Synthase | MFS | EC 1.14.13.104 | Converts (+)-pulegone to this compound [2] [3] | Knockdown/Suppression to block menthofuran formation [1] [2] |
Here are detailed methodologies for the key experiments cited in the troubleshooting guide.
Objective: To stably reduce the expression of the MFS gene in Mentha × piperita.
Vector Construction:
Plant Transformation & Regeneration:
Molecular Validation:
Objective: To redirect metabolic flux from pulegone to menthone in an MFS-suppressed background.
Gene Cloning:
Vector Construction:
Phenotypic Analysis:
Menthofuran is a recognized potent, mechanism-based inactivator (MBI) of several cytochrome P450 enzymes. The following table summarizes its core effects.
| Aspect | Details |
|---|---|
| Primary Target | CYP2A6 (potent, well-characterized) [1] [2] |
| Other CYP Effects | Inhibits CYP2A13 (but does not inactivate it) [1] [2] |
| Inactivation Mechanism | Mechanism-based inactivation; metabolic activation creates a reactive intermediate that covalently modifies the CYP2A6 apo-protein, irreversibly disabling it [1] [2] |
| Key Kinetic Parameters (for CYP2A6) | ( K_I ): 0.84 - 2.5 µM; ( k_{inact} ): 0.22 - 0.25 min⁻¹ [3] |
For quantitative risk assessment and modeling, the following table provides specific kinetic parameters for menthofuran's inactivation of CYP2A6, derived from different enzyme systems.
| Enzyme Source | ( K_I ) (µM) | ( k_{inact} ) (min⁻¹) | ( k_{inact}/K_I ) (min⁻¹ µM⁻¹) | Citation |
|---|---|---|---|---|
| Reconstituted Purified CYP2A6 | 0.84 | 0.25 | ~0.30 | [3] |
| Human Liver Microsomes | 2.5 | 0.22 | ~0.09 | [3] |
This detailed protocol is adapted from established methodologies for determining time-dependent inhibition (TDI) kinetics [3] [4]. It can be applied to characterize menthofuran's effects on CYP2A6 and other isoforms.
Objective: To determine the kinetic parameters of TDI (( K_I ) and ( k_{inact} )) for menthofuran against a target CYP enzyme.
Materials:
Procedure:
Primary Pre-incubation: For each menthofuran concentration (typically 5-7 concentrations, from no inactivation to maximal inactivation), prepare a mixture containing:
Secondary Substrate Incubation: Dilute each aliquot (e.g., 1:10) into a secondary mixture containing:
Reaction Termination & Analysis: Stop the secondary reaction with a stopping reagent. Centrifuge and analyze the supernatant for the formation of the specific metabolite (e.g., 7-hydroxycoumarin) via HPLC. Correct all activity measurements for a negative control (no NADPH).
Data Analysis:
[I] is the menthofuran concentration.The diagram below illustrates the workflow and data analysis logic.
Q1: Our TDI assay shows high inactivation in the negative control. What could be wrong?
Q2: Why is it critical to distinguish between reversible inhibition and mechanism-based inactivation? The clinical implications differ significantly. Reversible inhibition is a transient interaction that depends on the perpetrator's concentration. In contrast, MBI causes irreversible loss of enzyme function. The body must synthesize new enzyme to recover activity, leading to a much longer-lasting drug-drug interaction (DDI) potential, which can persist even after the perpetrator drug is discontinued [5] [4]. This is a major safety consideration in drug development.
Q3: Menthofuran inactivates CYP2A6 but only inhibits CYP2A13. What does this mean for our experiments? This highlights critical isoform specificity. Your experimental results will be highly dependent on the enzyme system you use.
Menthofuran is a monoterpene found in various Mentha (mint) species. Its toxicity is primarily linked to its metabolic activation in the liver [1].
The table below summarizes key toxicity and safety data from recent studies to inform your safety assessments.
| Aspect | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Acute Oral Toxicity | Mice (OECD Guideline 420) | No mortality or signs of acute toxicity at a single oral dose of 2,000 mg/kg; classified as low acute toxicity. | [2] [3] |
| Gastroprotective Efficacy | Rats (Ethanol-induced ulcer model) | Doses of 12.5 to 100 mg/kg showed significant gastroprotective activity. The effective dose (ED₅₀) was determined to be 32.6 mg/kg. | [2] |
| Effects on GI Motility | Rats & Mice | Doses of 25 to 100 mg/kg dose-dependently delayed gastric emptying and reduced intestinal transit. | [3] |
Here are practical strategies for mitigating menthofuran-related risks in your development process.
1. Source Selection and Chemotyping
2. Control of Biosynthetic Pathway
3. Quality Control and Analytical Monitoring
4. Dose Control and Therapeutic Window
This protocol can help you screen for the potential of metabolite-induced toxicity early in development.
This standardized protocol is used to determine the initial safety profile of a new substance.
The following diagram illustrates the metabolic pathway of menthofuran, which is crucial for understanding its toxicity mechanism.
This quality control and decision-making workflow can be integrated into your development pipeline to systematically manage quality and safety.
Q1: What is a safe upper limit for menthofuran in a pharmaceutical preparation? There is no universally defined regulatory limit, which makes rigorous internal standardization critical. Safety is determined by the total daily exposure. Based on preclinical studies where 100 mg/kg was effective and 2000 mg/kg showed no acute toxicity, you have a wide window. You must establish a maximum allowable daily intake for your product based on your toxicological studies and apply tight GC-MS limits to your raw materials to ensure this intake is not exceeded [5] [2] [3].
Q2: Can I use peppermint oil to avoid menthofuran toxicity? Peppermint oil is generally a safer choice as it is a menthol/menthone-rich chemotype, but it is not risk-free. The menthofuran content in peppermint oil is typically low (2-7%), but it can vary. You must still perform quantitative analysis to confirm the levels in your specific batch and supplier [3].
Q3: Are the gastroprotective effects of menthofuran a contradiction to its known toxicity? Not necessarily. This illustrates the principle of the dose-response relationship and the difference between therapeutic and toxicological effects. The gastroprotective activities are observed at relatively low doses (12.5-100 mg/kg), which are far below the doses where acute toxicity was absent (2000 mg/kg). This suggests a potential therapeutic window where beneficial effects can be harnessed without triggering hepatotoxicity [2].
The following table summarizes the core storage and handling information for (+)-Menthofuran, primarily based on the manufacturer's Safety Data Sheet (SDS) [1].
| Parameter | Guideline |
|---|---|
| Recommended Storage (Powder) | -20°C [1] |
| Recommended Storage (in solvent) | -80°C [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [1]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
| Physical Form | Solid (from SDS) / Liquid (from supplier, 84% purity) [1] [2]. |
| Appearance | Colorless to light yellow liquid (for 84% solution) [2]. |
| Density | 0.97 g/cm³ (for 84% solution) [2]. |
Q1: What personal protective equipment (PPE) is required when handling this compound? A: The SDS recommends the following minimum PPE to minimize exposure [1]:
Q2: How should I dispose of this compound and clean up spills? A: For spill control, absorb the material with a suitable liquid-binding material like diatomite. Decontaminate surfaces and equipment by scrubbing with alcohol. All contaminated material must be disposed of according to local, state, and federal regulations [1]. Avoid releasing the substance into the environment, as it is very toxic to aquatic life [1].
Q3: What are the stability concerns for this compound under experimental conditions? A: Recent research indicates that the levels of this compound in plant systems, such as peppermint, are not static and can be actively regulated.
Q4: Are there any specific hazards I should be aware of? A: According to the SDS, this compound is classified as [1]:
The following workflow, derived from recent studies, illustrates a key experimental approach for investigating the regulation of this compound in a plant model (Mentha piperita L.) [3] [4].
Title: Experimental Workflow for Menthofuran Regulation
| Feature | Loperamide | Menthofuran |
|---|---|---|
| Classification | Synthetic opioid agonist [1] [2] | Natural monoterpene [3] [4] |
| Primary Mechanism of Action | Agonist at μ-opioid receptors in the enteric nervous system; inhibits acetylcholine release, reducing peristalsis and increasing transit time [2] [5] [6] | Induces relaxation of intestinal smooth muscle; suggested reduction of calcium influx [3] |
| Efficacy & Experimental Models | Human Data: Well-established efficacy for acute/chronic diarrhea in adults/children (≥2 years) [1] [6] [7]. Animal Models: Inhibits colonic motor complexes (CMCs) in mouse colon [5]. | Animal Data Only: Reduced intestinal transit and delayed gastric emptying in mice/rats; reduced loose stools in castor oil-induced diarrhea model [3]. | | Typical Experimental Doses (Animal Studies) | 10 nM - 1 μM in isolated tissue [5] | 25 - 100 mg/kg (oral, in vivo) [3] | | Key Side Effects / Risks | Constipation, abdominal cramps, dizziness; serious cardiac toxicity with overdose [1] [6] [7] | No acute toxicity observed in mice at 2000 mg/kg; safety profile not fully established [3] | | Research & Clinical Status | FDA-approved drug; extensive clinical use and safety data [1] [6] | Early-stage investigational compound; pre-clinical research only [3] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the cited literature.
Protocols for Loperamide The study on mouse colon [5] used the following method:
Protocols for Menthofuran The study on rodents [3] employed several in vivo and in vitro models:
The following diagrams illustrate the distinct pathways through which loperamide and menthofuran are understood to affect gastrointestinal motility.
The table below summarizes the key toxicological findings for (R)-(+)-menthofuran, which is the most studied form.
| Biological Activity | Experimental Model | Key Findings/Mechanisms | Significance |
|---|---|---|---|
| Hepatotoxicity [1] [2] | In vivo (rats), rat and human liver microsomes, rat liver slices | Identified as primary hepatotoxin; metabolized by Cytochrome P450 (CYP) to reactive intermediates (γ-ketoenal, epoxides) that bind to cellular proteins [1]. | Primary toxin in pennyroyal oil; major contributor to pulegone-induced liver injury [2]. |
| Mechanism-Based Inactivation of CYP Enzymes [2] | Human liver microsomes | Potent, mechanism-based inactivator of human liver cytochrome P450 2A6 [2]. | Potential for drug-drug interactions by inhibiting the metabolism of other compounds. |
| Glutathione (GSH) Depletion [2] | In vivo and in vitro studies | Metabolism leads to formation of reactive species that conjugate with and deplete glutathione [2]. | Renders hepatocytes vulnerable to oxidative stress and damage. |
To ensure your research is reproducible, here are the methodologies from key studies on menthofuran's hepatotoxicity.
Metabolite Identification in Liver Microsomes [1]
Toxicity Assessment in Rat Liver Slices [1]
In Vivo Metabolism and Toxicity Study [1]
Menthofuran is not an endpoint but a side-product in the menthol biosynthesis pathway in mint plants. The diagram below illustrates its origin and highlights the enzymes that can be targeted to reduce its levels, thereby improving oil safety.
Pathway Title: Menthofuran as a Side-Branch in Menthol Biosynthesis
Key Takeaways:
The table below summarizes the antioxidant activities of menthofuran and several other monoterpenes based on existing experimental data.
| Compound | Class | Reported Antioxidant Activity & Mechanisms | Experimental Models |
|---|---|---|---|
| Menthofuran [1] | Monoterpene (furanoid) | Increased nonprotein sulfhydryl (NPSH) groups; reduced lipid peroxidation (MDA levels); reduced myeloperoxidase (MPO) activity. | In vivo rat models (ethanol-induced gastric ulcer) |
| α-Terpineol [2] | Monoterpene alcohol | FRAP: ~1.23 mmol Trolox/mL; DPPH IC₅₀: ~434 µL/mL. | In vitro chemical assays (FRAP, DPPH) |
| Linalool [2] | Monoterpene alcohol | FRAP: ~1.20 mmol Trolox/mL; DPPH IC₅₀: ~325 µL/mL. | In vitro chemical assays (FRAP, DPPH) |
| Eucalyptol (1,8-Cineole) [2] | Monoterpene ether | Showed very weak or no activity in FRAP and DPPH assays. | In vitro chemical assays (FRAP, DPPH) |
| Geraniol [3] | Acyclic monoterpene alcohol | Known to possess beneficial antioxidant properties. | Literature review (multiple studies) |
| Thymol [3] | Phenolic monoterpenoid | Known to exhibit antioxidative activity. | Literature review (multiple studies) |
The data in the summary table is derived from specific experimental protocols. Here is a detailed breakdown of the key methodologies.
A 2023 study provides evidence for menthofuran's antioxidant activity within a biological system [1].
A 2014 study directly compared the antioxidant capacity of several terpene molecules using standardized chemical assays [2].
The following diagram illustrates the general cellular antioxidant pathways where compounds like menthofuran and other monoterpenes are believed to act, based on the described research.
This diagram shows that menthofuran's primary antioxidant mechanism appears to be indirect, by boosting the body's own defenses (NPSH groups) and reducing pro-oxidant inflammation (MPO), thereby limiting lipid damage [1]. In contrast, monoterpenes like α-terpineol and linalool are known to act more through direct scavenging of reactive oxygen species (ROS) [2].
| Inhibitor | Target Enzyme | Inhibition Constant (KI) | Inactivation Constant (KI(inact)) | Maximum Inactivation Rate (kinact) | Inactivation Efficiency (kinact/KI(inact)) |
|---|---|---|---|---|---|
| Menthofuran [1] [2] [3] | CYP2A6 | 0.29 µM [2] | 3.8 µM [1] | 0.38 min⁻¹ [1] | 0.10 min⁻¹µM⁻¹ |
| CYP2A13 | 1.24 µM [1] [3] | No inactivation observed [1] [2] | - | - | |
| β-Nicotyrine [1] [2] [3] | CYP2A6 | 1.07 µM [2] | 106 µM [1] [3] | 0.61 min⁻¹ [1] [3] | 0.0058 min⁻¹µM⁻¹ |
| CYP2A13 | 0.17 µM [1] [3] | No inactivation observed [1] [2] | - | - | |
| (-)-Menthol [1] [2] [3] | CYP2A6 | 110 µM [1] [3] | No inactivation observed [1] [2] | - | - |
| CYP2A13 | 8.2 µM [1] [3] | No inactivation observed [1] [2] | - | - | |
| DLCI-1 [4] | CYP2A6 | IC₅₀: 0.6 µM (in mice) [4] | Data not provided | - | - |
Menthofuran's high inactivation efficiency and mechanism-based action make it a potent and specific CYP2A6 inactivator. β-Nicotyrine also inactivates CYP2A6 but less efficiently, while menthol is a reversible inhibitor. Novel compounds like DLCI-1 show promising inhibitory potential [4].
The comparative data was primarily obtained through well-established in vitro assays using purified, reconstituted enzymes [1] [2].
This standard activity probe measures CYP2A6/13 function by quantifying fluorescent 7-hydroxycoumarin formation [1] [2].
This protocol distinguishes irreversible inactivation from reversible inhibition [1].
| Feature/Aspect | Menthofuran | Standard Antiulcer Drugs |
|---|---|---|
| Class / Type | Natural monoterpene (from Mentha species) [1] | Synthetic compounds (e.g., Proton Pump Inhibitors, H2 receptor antagonists) [1] [2] |
| Gastroprotective Activity | Effective in animal models (ethanol, indomethacin, ischemia/reperfusion-induced ulcers) [1] | Effective in animal models and human treatments [1] [2] |
| Reported Efficacy (Ulcer Inhibition) | ~50-67% (in ethanol-induced model at 100 mg/kg) [1] | Omeprazole: ~83% (at 30 mg/kg); Ranitidine: ~69% (at 60 mg/kg) [2] [3] |
| Primary Mechanism of Action | • Antioxidant (↑ NPSH groups, ↓ lipid peroxidation) [1] • Antisecretory (↓ total acidity) [1] • Involvement of NOS pathway & prostaglandins [1] | • Omeprazole: Proton pump (H+/K+ ATPase) inhibition [2] • Ranitidine: H2 receptor antagonism [1] [3] | | Effects on Gut Motility | Delays gastric emptying and reduces intestinal transit [4] | Not a primary action for most standard drugs. | | Key Experimental Models | • Ethanol-induced gastric ulcers [1] • Indomethacin-induced gastric ulcers [1] • Ischemia/Reperfusion-induced gastric ulcers [1] • Pylorus ligation (gastric secretion) [1] | • Ethanol-induced gastric ulcers [3] • Pylorus ligation [3] • Indomethacin-induced gastric ulcers [1] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental protocols from the studies.
Animal Models and Ulcer Induction: The gastroprotective activity of menthofuran was investigated in male Wistar rats using several standard models [1]:
Gastric Secretion Study (Pylorus Ligation): Rats were fasted for 18 hours with water ad libitum. The pylorus was ligated under anesthesia, and the animals were pre-treated with menthofuran or vehicle immediately before the surgery. Gastric juice was collected 4 hours after ligation for analysis of volume, pH, and total acidity [1].
Biochemical Analyses: In the ethanol-induced ulcer model, stomach tissues were analyzed for [1]:
The following diagram illustrates the distinct pathways through which menthofuran and standard drugs exert their protective effects, based on the experimental data.
The diagram shows that while standard drugs provide a potent, direct reduction of gastric acid, menthofuran offers a multi-faceted defense by bolstering the mucosa's own protective and repair systems. This suggests a potential for synergistic effects when combined with acid-suppressive drugs.
The table below summarizes key findings on menthofuran content and its relationship to other essential oil components in different Mentha varieties.
| Mentha Species / Variety | Reported Menthofuran Content | Key Major Compounds | Primary Chemotype / Pathway | Sources |
|---|---|---|---|---|
| Mentha × piperita (e.g., 'Multimentha', 'Fränkische Blaue') | Low (a minor compound; cultivation can aim to further reduce content) | Menthol (30-55%), Menthone (14-32%) [1] [2] | Menthol [1] | [1] |
| Mentha longifolia & ssp. (e.g., M. longifolia ssp. cyprica) | Not a major component; pulegone is the direct precursor. | Pulegone (up to 64.8%), 1,8-Cineole [3] [4] | Pulegone-rich [4] | [3] [4] |
| Mentha spicata (Spearmint) | Not typical; different chemotypes exist (e.g., carvone-rich). | Carvone (up to 67.8%), Limonene [4] | Carvone [5] [4] | [5] [4] |
| Mentha suaveolens (Apple Mint) | Not a major component; a distinct pathway is dominant. | Piperitenone Oxide (up to 73.8%) [5] | Piperitenone Oxide [5] | [5] |
The following methodologies are commonly used in the cited research to generate comparable data on essential oil composition and content.
Menthofuran is synthesized in the glandular trichomes via the menthol biosynthetic pathway. Understanding this pathway is key to manipulating its content.
The key regulatory step is the competition between:
Gene expression studies show that the expression levels of MFS and PR are critical in determining the final balance between menthofuran and menthol [6] [8].